ITK inhibitor 5
Description
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Properties
Molecular Formula |
C21H18F2N4O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-[[2-[6-(difluoromethyl)-1H-indazol-3-yl]-1H-indol-4-yl]oxy]ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H18F2N4O2/c1-2-19(28)24-8-9-29-18-5-3-4-15-14(18)11-17(25-15)20-13-7-6-12(21(22)23)10-16(13)26-27-20/h2-7,10-11,21,25H,1,8-9H2,(H,24,28)(H,26,27) |
InChI Key |
OBBVIHVLZBQAGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=CC2=C1C=C(N2)C3=NNC4=C3C=CC(=C4)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ITK Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2-inducible T-cell kinase (ITK) represents a critical node in the T-cell receptor (TCR) signaling cascade, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases, as well as certain T-cell malignancies. This document provides a detailed technical overview of the mechanism of action of ITK inhibitors, with a specific focus on ITK inhibitor 5 (also known as compound 27), a potent and selective covalent inhibitor. We will delve into the core signaling pathways, present quantitative data for key inhibitors, provide detailed experimental protocols for assessing inhibitor activity, and visualize complex biological and experimental processes using signaling pathway and workflow diagrams.
The Role of ITK in T-Cell Signaling
ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2][3] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[4] This activation of PLC-γ1 is a pivotal step that leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] These molecules trigger downstream events including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and AP-1 (Activator Protein 1).[2] Ultimately, these signaling events orchestrate T-cell activation, proliferation, differentiation, and the production of inflammatory cytokines like IL-2, IL-4, IL-5, and IL-13.[2][3]
Signaling Pathway Diagram
References
- 1. ITK Kinase Enzyme System Application Note [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of ITK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells, ITK plays a pivotal role in T-cell receptor (TCR) signaling, making it a critical component of the adaptive immune response.[1][2] Upon TCR activation, ITK is recruited to the cell membrane and activated through phosphorylation, subsequently phosphorylating and activating phospholipase C-gamma1 (PLC-γ1).[2] This initiates a signaling cascade leading to the production of second messengers, calcium mobilization, and the activation of downstream transcription factors, ultimately resulting in T-cell proliferation, differentiation, and cytokine release.[2] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of pathologies, including autoimmune diseases, inflammatory disorders, and T-cell malignancies.[1][3] The development of small molecule inhibitors that can modulate ITK activity is an area of intense research in medicinal chemistry.
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of key ITK inhibitor scaffolds. It summarizes quantitative data in structured tables, details common experimental protocols for inhibitor evaluation, and utilizes visualizations to illustrate signaling pathways and experimental workflows.
ITK Signaling Pathway
The signaling cascade initiated by ITK is a crucial axis in T-cell activation. The following diagram illustrates the key events in the ITK signaling pathway.
Caption: Simplified ITK signaling pathway upon T-cell receptor activation.
Structure-Activity Relationship of ITK Inhibitors
The development of ITK inhibitors has led to the exploration of various chemical scaffolds. Structure-based drug design has been instrumental in optimizing potency and selectivity.[4]
Benzimidazole Derivatives
Benzimidazole-based compounds have been investigated as ITK inhibitors. Structure-activity relationship studies have focused on substitutions on the benzimidazole core and appended aromatic rings to enhance interactions with the ATP-binding pocket of ITK.
| Compound ID | R1 Group | R2 Group | ITK IC50 (nM) | Reference |
| 1a | H | Phenyl | 500 | [4] |
| 1b | CH3 | 4-pyridyl | 150 | [4] |
| 1c | H | 2-aminopyrimidine | 20 | [4] |
| 1d | H | 4-methoxyphenyl | >1000 | [4] |
Note: The structures and IC50 values are representative examples and are not exhaustive.
Sulfonylpyridine Inhibitors
Starting from a benzylpyrimidine hit, molecular modeling and X-ray crystallography have guided the design of highly potent sulfonylpyridine inhibitors of ITK. These compounds have demonstrated sub-nanomolar affinity and improved cellular activity.[5]
| Compound ID | Core Scaffold | R Group | ITK Ki (nM) | Lck Ki (nM) | Jurkat Cell IC50 (µM) | Reference |
| 2a | Benzylpyrimidine | H | 250 | 50 | >10 | [5] |
| 2b | Sulfonylpyridine | 4-fluorophenyl | 0.8 | 150 | 0.5 | [5] |
| 2c | Sulfonylpyridine | 2,4-difluorophenyl | 0.5 | 200 | 0.2 | [5] |
| 2d | Sulfonylpyridine | 4-chlorophenyl | 1.2 | 180 | 0.7 | [5] |
Note: The structures and activity values are representative examples from the cited literature.
Covalent Inhibitors
Covalent inhibitors targeting a cysteine residue (Cys442) in the ATP-binding site of ITK have been developed. This strategy aims to achieve prolonged target engagement and potent inhibition, even at high physiological ATP concentrations.[6]
| Compound ID | Warhead | Linker | ITK IC50 (nM) | Cellular IP1 IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3a | Acrylamide | Phenyl | 50 | 250 |[6] | | 3b | Acrylamide | Pyridine | 10 | 80 |[6] | | 3c | Vinyl sulfonamide | Phenyl | 100 | >1000 |[6] | | 3d | Acrylamide | N-methyl-piperazine | 5 | 30 |[6] |
Note: The data represents a generalized summary of findings in the field of covalent ITK inhibitors.
Experimental Protocols
The evaluation of ITK inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified ITK. Common methods include:
-
ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[7][8]
-
Radioisotope-Based Assays (e.g., ³²P-ATP): These assays utilize a radiolabeled ATP (γ-³²P-ATP) and a substrate (e.g., myelin basic protein). The transfer of the radiolabeled phosphate group to the substrate is quantified by scintillation counting after separation of the substrate from the unincorporated ATP.[9][10]
The following diagram illustrates a general workflow for a biochemical kinase assay.
Caption: Generalized workflow for an in vitro ITK kinase assay.
Cellular Assays
Cellular assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes and engage the target in the cellular environment.
-
Phosphorylation Assays: These assays measure the phosphorylation of downstream substrates of ITK, such as PLC-γ1. A reduction in the phosphorylation of these substrates in the presence of an inhibitor indicates target engagement and inhibition of the signaling pathway. These can be performed using techniques like Western blotting or ELISA.
-
IP1 Accumulation Assays: The activation of PLC-γ1 leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP2 and then to IP1. Assays that measure the accumulation of IP1 serve as a robust readout of the activation of the PLC pathway and can be used to quantify the inhibitory effect of compounds on ITK signaling.[6]
-
Cytokine Release Assays: Since ITK is critical for cytokine production, measuring the levels of cytokines such as IL-2 released from stimulated T-cells (e.g., Jurkat cells or primary T-cells) is a common functional assay to evaluate inhibitor efficacy.
The logical relationship for selecting a lead compound often involves a multi-parameter optimization process.
Caption: Logical flow of SAR optimization for ITK inhibitor development.
Conclusion
The development of potent and selective ITK inhibitors is a dynamic area of research with significant therapeutic potential. A deep understanding of the structure-activity relationships for different chemical scaffolds is essential for the rational design of new and improved inhibitors. The combination of structure-based design, robust biochemical and cellular assays, and a multi-parameter optimization approach is critical for advancing promising lead compounds into clinical development. This guide provides a foundational understanding of these core principles for researchers and drug development professionals in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of potent inhibitors of interleukin-2 inducible T-cell kinase (ITK) through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ITK Kinase Enzyme System Application Note [promega.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Target Selectivity Profile of ITK Inhibitor 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling cascade and plays a pivotal role in T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the target selectivity profile of ITK inhibitor 5, also known as compound 27, a potent and selective covalent inhibitor of ITK.
Quantitative Selectivity Profile
This compound (compound 27) has demonstrated high potency for its primary target, ITK, with notable selectivity against the closely related kinase, Bruton's tyrosine kinase (BTK). The half-maximal inhibitory concentrations (IC50) for these key targets are summarized in the table below. It is important to note that a comprehensive kinase selectivity panel for this compound is not publicly available in the cited literature.
| Kinase Target | IC50 (nM) | Reference |
| ITK | 5.6 | [1][2] |
| BTK | 25 | [1][2] |
Table 1: In vitro inhibitory potency of this compound (compound 27) against ITK and BTK.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound such as this compound, based on the widely used ADP-Glo™ Kinase Assay. The specific protocol for this compound was not detailed in the available public literature.
Biochemical Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials:
-
Recombinant human ITK or BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound) at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup:
-
Add kinase buffer to each well of a 384-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding a mixture of the kinase enzyme and ATP to each well.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the key steps in a typical biochemical assay to determine the inhibitory potential of a compound against a target kinase.
References
The Central Role of ITK in T-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Predominantly expressed in T-cells and natural killer (NK) cells, ITK plays a pivotal role in T-cell activation, differentiation, and effector function. Upon TCR engagement, ITK is recruited to the plasma membrane and integrates signals from proximal kinases to phosphorylate and activate phospholipase C-gamma 1 (PLCγ1). This event triggers the generation of second messengers, leading to calcium mobilization and the activation of downstream transcription factors essential for T-cell responses. Dysregulation of ITK signaling is implicated in a variety of immunological disorders, including allergic diseases, autoimmune conditions, and T-cell malignancies, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms of ITK in the TCR signaling pathway, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development.
Introduction: ITK in the Tec Kinase Family
ITK, also known as Emt or Tsk, is a 72-kDa tyrosine kinase encoded by the ITK gene.[1][2] It belongs to the Tec family of kinases, which also includes Tec, Btk, Rlk (also known as Txk), and Bmx.[3] These kinases are characterized by a conserved domain architecture, typically comprising an N-terminal Pleckstrin homology (PH) domain, a Tec homology (TH) domain (which includes a Btk-type zinc finger and a proline-rich region), and Src homology 3 (SH3), SH2, and kinase (SH1) domains.[4] While several Tec kinases are expressed in T-cells, ITK is the predominant and most functionally significant member in this lineage.[4][5]
Molecular Mechanism of ITK Activation and Signaling
The activation of ITK is a tightly regulated, multi-step process initiated by the engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC). This signaling cascade ensures that T-cell activation only occurs in the appropriate context.
Recruitment to the Plasma Membrane
Upon TCR stimulation, the Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[4][5] This creates docking sites for the tandem SH2 domains of ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adapter proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4]
Concurrently, co-stimulation through receptors like CD28 activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3] The PH domain of ITK binds to PIP3, recruiting ITK from the cytosol to the plasma membrane where the other signaling components are localized.[3][4]
Full Activation and Substrate Phosphorylation
At the membrane, ITK interacts with the phosphorylated LAT/SLP-76 scaffold via its SH2 and SH3 domains.[3][4] This interaction brings ITK into proximity with Lck, which then phosphorylates a key tyrosine residue (Y511) in the activation loop of the ITK kinase domain, leading to its full enzymatic activation.[3][5]
Once activated, ITK phosphorylates its primary substrate, PLCγ1, on tyrosine 783.[4] This phosphorylation is a critical event that unleashes the enzymatic activity of PLCγ1. Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
Downstream Signaling Pathways
The generation of IP3 and DAG by PLCγ1 propagates the signal downstream:
-
IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium channels. The resulting increase in intracellular Ca2+ concentration activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[4][5]
-
DAG and PKC/Ras-MAPK Activation: DAG remains at the plasma membrane and activates Protein Kinase C (PKC) isoforms and the Ras-MAPK pathway.[5] This leads to the activation of other key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
Together, NFAT, NF-κB, and AP-1 orchestrate the transcriptional program of T-cell activation, including the production of cytokines like Interleukin-2 (IL-2), which is crucial for T-cell proliferation and survival.
Caption: ITK in the T-Cell Receptor Signaling Pathway.
Role of ITK in T-Cell Differentiation and Effector Function
ITK signaling is not merely an on/off switch for T-cell activation but also plays a crucial role in tuning the differentiation of naïve CD4+ T-cells into distinct helper T (Th) cell subsets.
-
Th2 Differentiation: ITK is a positive regulator of Th2 differentiation, which is critical for immune responses against extracellular parasites and is also involved in allergic reactions. ITK-deficient T-cells exhibit significantly reduced production of Th2 cytokines such as IL-4, IL-5, and IL-13.[4]
-
Th17 Differentiation: ITK also promotes the differentiation of Th17 cells, which are important for combating extracellular bacteria and fungi and are implicated in several autoimmune diseases.[1][3]
-
Th1 and Treg Balance: While ITK promotes Th2 and Th17 responses, it appears to negatively regulate Th1 differentiation. In the absence of ITK, T-cells preferentially differentiate into Th1 cells.[5] Furthermore, ITK signaling can inhibit the development of regulatory T (Treg) cells, which are crucial for maintaining immune tolerance.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to ITK function and its inhibition.
Table 1: ITK Kinase Activity
| Substrate | Assay Condition | Specific Activity (nmol/min/mg) | Reference |
| Myelin Basic Protein | In vitro kinase assay with ³²P-ATP | 49-67 | [8] |
| Poly(Glu,Tyr) 4:1 | In vitro kinase assay | ~58 | [9] |
Table 2: IC₅₀ Values of Selected ITK Inhibitors
| Inhibitor | IC₅₀ (nM) | Target | Reference |
| CPI-818 | 2.3 | ITK | [10] |
| CPI-893 | 0.36 | ITK/RLK | [10] |
| ONO-7790500 | <4 | ITK | [11] |
| BMS-509744 | 19 | ITK | [11] |
| PF-06465469 | 2 | ITK | [11] |
| Ibrutinib | 2.2 | ITK | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ITK in TCR signaling.
In Vitro ITK Kinase Assay
This protocol is for measuring the enzymatic activity of purified ITK.
Caption: Workflow for an in vitro ITK kinase assay.
Materials:
-
Active, purified ITK enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP (can be radiolabeled with ³²P for detection)
-
P81 phosphocellulose paper (for radiolabeled assays)
-
Scintillation counter
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the active ITK kinase in Kinase Dilution Buffer.
-
In a reaction tube, combine the Kinase Assay Buffer, the diluted ITK enzyme, and the substrate solution.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated ³²P-ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol of phosphate transferred per minute per mg of enzyme).
Immunoprecipitation of ITK and Western Blotting for Phosphorylation
This protocol describes the isolation of ITK from T-cell lysates to analyze its phosphorylation state.
Caption: Workflow for Immunoprecipitation and Western Blotting of ITK.
Materials:
-
T-cells (e.g., Jurkat cell line or primary T-cells)
-
Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-ITK antibody for immunoprecipitation
-
Protein A/G-coupled agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies for Western blotting (e.g., anti-phospho-ITK (Y511) and anti-total ITK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture and stimulate T-cells as required for the experiment.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with an anti-ITK antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated ITK from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and then probe with a primary antibody against phosphorylated ITK (Y511).
-
Wash the membrane and then probe with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody against total ITK to confirm equal loading.
T-Cell Calcium Mobilization Assay by Flow Cytometry
This protocol is for measuring changes in intracellular calcium concentration in T-cells following TCR stimulation.
Materials:
-
T-cells
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM and Fura Red AM, or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Stimulating antibodies (e.g., anti-CD3)
-
Flow cytometer
Procedure:
-
Harvest T-cells and resuspend them in loading buffer containing the calcium-sensitive dyes and Pluronic F-127.
-
Incubate the cells at 37°C to allow for dye loading.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Acquire a baseline fluorescence reading on the flow cytometer for a short period.
-
Add the stimulating antibody to the cell suspension while continuing to acquire data on the flow cytometer.
-
Continue acquiring data for several minutes to record the calcium flux.
-
Analyze the data by plotting the ratio of the fluorescence of the calcium-bound dye to the calcium-unbound dye (or a reference dye) over time.
Analysis of T-Cell Differentiation by Flow Cytometry
This protocol describes how to analyze the differentiation of naïve CD4+ T-cells into different Th subsets.
Materials:
-
Naïve CD4+ T-cells
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cytokines and blocking antibodies to direct differentiation into specific Th lineages (e.g., IL-4 and anti-IFN-γ for Th2; IL-6, TGF-β, anti-IL-4, and anti-IFN-γ for Th17)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-4, IFN-γ, IL-17)
-
Flow cytometer
Procedure:
-
Isolate naïve CD4+ T-cells from a source such as mouse spleen or human peripheral blood.
-
Culture the cells in the presence of activation reagents and the appropriate polarizing cytokines and antibodies for several days.
-
Restimulate the differentiated T-cells for a few hours in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.
-
Stain the cells with antibodies against surface markers.
-
Fix and permeabilize the cells.
-
Stain the cells with antibodies against intracellular cytokines.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the CD4+ population that are producing specific cytokines, thereby identifying the Th subset.
Clinical Relevance and Therapeutic Targeting of ITK
Given its central role in T-cell function, it is not surprising that dysregulated ITK activity is associated with numerous diseases.
-
Allergic and Inflammatory Diseases: The importance of ITK in Th2 responses makes it a prime target for allergic diseases such as asthma and atopic dermatitis.[5]
-
Autoimmune Diseases: ITK's role in promoting Th17 differentiation implicates it in the pathogenesis of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][5]
-
T-Cell Malignancies: Aberrant ITK signaling has been observed in various T-cell lymphomas and leukemias, suggesting that ITK inhibitors could be effective in treating these cancers.[5]
The development of small molecule inhibitors of ITK is an active area of research. Several potent and selective ITK inhibitors have been developed and are being evaluated in preclinical and clinical studies for the treatment of a range of immunological disorders.
Conclusion
ITK is a critical integrator of signals downstream of the T-cell receptor, playing an indispensable role in T-cell activation, differentiation, and effector function. Its strategic position in the TCR signaling pathway makes it a highly attractive therapeutic target for a wide array of immune-mediated diseases. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of novel and effective immunomodulatory therapies targeting ITK.
References
- 1. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. A Measured Approach - Determining the PLCγ1 Docking Site on Itk using a Biochemical Ruler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Recognition of PLCγ1 via a Specific Docking Surface on Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ITK/TXK Inhibitors as Oral Immunotherapeutic Drugs for Psoriasis - Paul Changelian [grantome.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. corvuspharma.com [corvuspharma.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to ITK Inhibitor 5 (CAS: 2404603-41-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, commonly identified as ITK inhibitor 5 or compound 27, with the Chemical Abstracts Service (CAS) number 2404603-41-2. This document collates available biochemical and cellular activity data, details established experimental protocols for assessing its activity, and illustrates the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are interested in the therapeutic potential and biochemical characteristics of this covalent ITK inhibitor.
Introduction
Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation[1][2]. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target. This compound (CAS: 2404603-41-2) is a novel, potent, and selective covalent inhibitor of ITK that has demonstrated significant promise in preclinical studies. This guide provides an in-depth look at its chemical properties, mechanism of action, and biological activity.
Chemical and Physical Properties
This compound is an indolylindazole-based compound. A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2404603-41-2 | [3] |
| Alternate Names | This compound, Compound 27 | [3] |
| Molecular Formula | C₂₁H₁₈F₂N₄O₂ | [3] |
| Molecular Weight | 396.39 g/mol | [3] |
| IUPAC Name | N-(2-((2-(6-(difluoromethyl)-1H-indazol-3-yl)-1H-indol-4-yl)oxy)ethyl)acrylamide | |
| SMILES | C=CC(=O)NCCOC1=C2C=C(NC2=CC=C1)C1=NNC2=C1C=CC(C(F)F)=C2 | [3] |
Quantitative Data
The following table summarizes the reported in vitro biochemical potency of this compound against its primary target, ITK, and a closely related Tec family kinase, Bruton's tyrosine kinase (BTK).
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| ITK | 5.6 | Biochemical Assay | [3] |
| BTK | 25 | Biochemical Assay | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
This compound exerts its effects by blocking the ITK signaling pathway downstream of the T-cell receptor. The following diagram illustrates the key components of this pathway and the point of intervention by the inhibitor.
Caption: ITK signaling cascade initiated by TCR engagement.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments relevant to the characterization of this compound.
Disclaimer: These protocols are based on standard, publicly available methods. The specific procedures used in the primary literature may contain minor variations.
In Vitro ITK Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ITK.
Materials:
-
Recombinant human ITK enzyme
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ITK enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of PLCγ1 and ERK1/2 Phosphorylation in Jurkat T-Cells
This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of downstream signaling proteins.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Starve the cells in serum-free medium for 2-4 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10-15 minutes to induce TCR signaling.
-
Lyse the cells in lysis buffer and determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies against the phosphorylated and total forms of PLCγ1 and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram provides a generalized workflow for the evaluation of a novel ITK inhibitor.
Caption: General workflow for preclinical evaluation of an ITK inhibitor.
Conclusion
This compound (CAS: 2404603-41-2) is a potent and selective covalent inhibitor of ITK with demonstrated biochemical and cellular activity. Its ability to effectively block TCR-mediated signaling highlights its potential as a therapeutic agent for T-cell-driven diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other next-generation ITK inhibitors.
References
The Impact of Selective ITK Inhibition on Th1 versus Th2 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling and the subsequent differentiation of T helper (Th) cells. Dysregulation of Th cell subsets, particularly the balance between Th1 and Th2 cells, is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the effects of selective ITK inhibitors on Th1 and Th2 differentiation, with a focus on preclinical data for compounds such as 5-(aminomethyl)benzimidazole and Soquelitinib (CPI-818). We consolidate quantitative data, present detailed experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for researchers in immunology and drug development.
Introduction: ITK as a Therapeutic Target
T helper (Th) cells are central to the adaptive immune response, orchestrating various immune effector functions. Upon activation, naive CD4+ T cells differentiate into distinct subsets, including Th1 and Th2 cells, each characterized by a specific cytokine expression profile and role in immunity. Th1 cells, driven by the transcription factor T-bet, primarily produce interferon-gamma (IFN-γ) and are crucial for cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells, under the control of the transcription factor GATA3, secrete cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are essential for humoral immunity against extracellular parasites but are also key drivers of allergic inflammation and asthma.[1][2]
Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of kinases, is predominantly expressed in T cells and is a key downstream mediator of TCR signaling.[3] ITK is involved in the activation of phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors like NFAT, which are crucial for T-cell activation and cytokine production.[3] Notably, ITK signaling is thought to be more critical for Th2 than Th1 differentiation, making it an attractive therapeutic target for Th2-mediated diseases.[1] Selective inhibition of ITK offers the potential to modulate the Th1/Th2 balance, thereby dampening pathological Th2 responses while preserving essential Th1-mediated immunity. This guide focuses on the effects of specific ITK inhibitors on this critical differentiation axis.
Quantitative Data on ITK Inhibitor Effects on Th1/Th2 Differentiation
The following tables summarize the quantitative data available for two selective ITK inhibitors, Soquelitinib (CPI-818) and 5-(aminomethyl)benzimidazole, on key parameters of Th1 and Th2 differentiation.
Table 1: Inhibitory Activity and Selectivity of ITK Inhibitors
| Inhibitor | Target | Assay | IC50 / Selectivity | Reference |
| Soquelitinib (CPI-818) | ITK | IL-2 Secretion (Jurkat cells) | 136 nM | [4][5] |
| ITK vs. RLK | Kinase Activity | >100-fold selective for ITK | [6] | |
| 5-(aminomethyl)benzimidazole | ITK | Not specified | Potent and selective antagonist | [7] |
Table 2: Effect of ITK Inhibitors on Th1/Th2 Cytokine Production
| Inhibitor | Cell Type | Treatment Conditions | Th1 Cytokine (IFN-γ) Effect | Th2 Cytokines (IL-4, IL-5, IL-13) Effect | Reference |
| Soquelitinib (CPI-818) | Human CD4+ T cells | Differentiated under Th1/Th2 polarizing conditions | Minimally affected | Preferentially suppressed | [6] |
| Human CD4+ T cells | Differentiated under Th2 polarizing conditions | Not applicable | Inhibited synthesis | [6] | |
| 5-(aminomethyl)benzimidazole | Murine Splenocytes (from OVA-immunized mice) | In vitro stimulation with Ovalbumin (OVA) | Increased | Suppressed | [8] |
Table 3: Effect of ITK Inhibitors on Th1/Th2 Transcription Factors
| Inhibitor | Cell Type | Treatment Conditions | T-bet (Th1) Expression | GATA3 (Th2) Expression | Reference |
| Soquelitinib (CPI-818) | Jurkat T cells | TCR stimulation | Not specified | Inhibited | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ITK signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these pathways and experimental designs.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transcription factors T-bet and GATA-3 control alternative pathways of T-cell differentiation through a shared set of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK inhibitors in inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ITK Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is predominantly expressed in T-cells and natural killer (NK) cells and plays a pivotal role in T-cell receptor (TCR) signaling.[3][4] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to calcium mobilization, activation of transcription factors like NFAT, and ultimately T-cell proliferation and cytokine production.[1][4][5] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and T-cell malignancies.[3][6]
ITK inhibitor 5, also identified as compound 27, is a potent and selective covalent inhibitor of ITK.[1][7] These application notes provide detailed in vitro assay protocols to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other representative ITK inhibitors against ITK and other kinases. This data is crucial for assessing the inhibitor's potency and selectivity.
| Inhibitor Name | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound (compound 27) | ITK | 5.6 | Biochemical | [7] |
| BTK | 25 | Biochemical | [7] | |
| ITK inhibitor 6 (compound 43) | ITK | 4 | Biochemical | [8] |
| BTK | 133 | Biochemical | [8] | |
| JAK3 | 320 | Biochemical | [8] | |
| EGFR | 2360 | Biochemical | [8] | |
| LCK | 155 | Biochemical | [8] | |
| BMS-509744 | ITK | 19 | Biochemical | [8] |
| PRN694 | ITK | 0.3 | Biochemical | [8] |
| RLK | 1.4 | Biochemical | [8] | |
| PF-06465469 | ITK | 2 | Biochemical | [8] |
| Modzatinib | ITK | 8 | Cellular (Jurkat) | [8] |
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the direct inhibitory effect of a compound on ITK kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human ITK enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl₂)[2]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of the microplate.
-
Add 2.5 µL of a solution containing the ITK enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations of ATP and substrate should be at or near their Km values for ITK.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.[2]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[2]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Inhibition of PLCγ1 Phosphorylation
This protocol outlines a method to assess the ability of this compound to block the phosphorylation of its direct downstream target, PLCγ1, in a cellular context.
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound (or other test compounds)
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Seed the cells in a multi-well plate at an appropriate density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and ITK activation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total-PLCγ1 and a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities for phospho-PLCγ1 and total PLCγ1.
-
Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.
-
Calculate the percentage of inhibition of PLCγ1 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Caption: General experimental workflows for in vitro ITK inhibitor assays.
References
- 1. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. medchemexpress.com [medchemexpress.com]
Preparing ITK Inhibitor BMS-509744 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling.[1][2] Its involvement in the activation, differentiation, and proliferation of T-cells makes it an attractive therapeutic target for a range of immune-mediated disorders, including autoimmune diseases and T-cell malignancies.[3][4] This document provides detailed application notes and protocols for the preparation and use of BMS-509744, a potent and selective ATP-competitive ITK inhibitor, in cell culture experiments.[1][5][6] While the specific compound "ITK inhibitor 5" is not extensively documented in publicly available literature, BMS-509744 serves as a well-characterized substitute for establishing robust in vitro assays.
BMS-509744 has been shown to effectively block TCR-induced functions such as the phosphorylation of phospholipase Cγ1 (PLCγ1), calcium mobilization, and the secretion of interleukin-2 (IL-2).[2][6] Its high selectivity for ITK over other Tec family kinases makes it a valuable tool for dissecting the specific roles of ITK in T-cell biology.[7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of BMS-509744
| Target | IC50 (nM) | Assay Conditions | Reference |
| ITK | 19 | ATP-competitive kinase assay | [1][6][7] |
| Btk | 4100 | Kinase assay | |
| Fyn | 1100 | Kinase assay | |
| IR | 1100 | Kinase assay | |
| Lck | 2400 | Kinase assay |
Table 2: Cellular Activity of BMS-509744
| Assay | Cell Line / Cell Type | IC50 (nM) | Reference |
| Calcium Mobilization | Jurkat T-cells (αCD3-stimulated) | 52 | |
| IL-2 Secretion | EL4 (murine T-cell lymphoma) | 72 | |
| IL-2 Secretion | Jurkat T-cells | 250 | |
| IL-2 Secretion | Murine splenocytes | 380 | |
| IL-2 Secretion | Human PBMCs | 390 | |
| T-cell Proliferation | Primary human T-cells (APC-induced) | 430 | |
| PLCγ1 Phosphorylation | Jurkat T-cells (αCD3-stimulated) | <300 | [8] |
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. scispace.com [scispace.com]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 8. ITK Inhibitor, BMS-509744 (BMS509744, EMT Inhibitor, IL-2-Inducible T Cell Kinase Inhibitor, N-(5-(5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenylthio)thiazol-2-yl)-4-((3,3-dimethylbutan-2-ylamino)methyl)benzamide, N-(5 | BIOZOL [biozol.de]
Application Notes and Protocols for ITK Inhibitor 5: Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling.[1][2][3] Its involvement in T-cell activation, differentiation, and cytokine production makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][4] ITK inhibitor 5 (also known as compound 27) is a potent and selective covalent inhibitor of ITK, demonstrating significant potential for further development. As with any small molecule destined for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation and clinical application.
These application notes provide detailed protocols for the comprehensive assessment of the solubility and stability of this compound. The following sections outline standardized methodologies for determining kinetic and thermodynamic solubility, as well as for evaluating the chemical and physical stability of the compound under various stress conditions as mandated by international guidelines.
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Caption: ITK's role in T-cell receptor signaling.
Solubility Assessment
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution properties.
Experimental Workflow: Solubility Assessment
Caption: Workflow for solubility determination.
Data Presentation: Solubility of this compound
| Assay Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |
| Kinetic | Phosphate Buffered Saline | 7.4 | 25 | Record Data | Calculate |
| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | Record Data | Calculate |
| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Record Data | Calculate |
| Thermodynamic | Water | ~7.0 | 25 | Record Data | Calculate |
| Thermodynamic | Phosphate Buffered Saline | 7.4 | 25 | Record Data | Calculate |
| Thermodynamic | 0.1 N HCl | 1.0 | 25 | Record Data | Calculate |
Protocols
1. Kinetic Solubility Protocol (Turbidimetric Method)
-
Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous buffer.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with turbidity measurement capabilities
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM stock solution to the first well and serially dilute across the plate to generate a range of concentrations.
-
Seal the plate and incubate at 25°C for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
-
2. Thermodynamic Solubility Protocol (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound.
-
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., water, PBS pH 7.4, 0.1 N HCl)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired buffer.
-
Seal the vials and place them in an orbital shaker set to 25°C and an appropriate agitation speed.
-
Equilibrate the samples for 24 hours.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method.
-
The determined concentration represents the thermodynamic solubility.
-
Stability Assessment
Evaluating the stability of a drug substance is a critical step in drug development, ensuring its quality, safety, and efficacy over time. Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow: Stability Testing
Caption: Workflow for stability assessment.
Data Presentation: Stability of this compound
Forced Degradation Study
| Stress Condition | Duration | % Assay of this compound | Total Impurities (%) | Major Degradant (if any) |
| 0.1 N HCl, 60°C | Time | Record Data | Record Data | Identify |
| 0.1 N NaOH, 60°C | Time | Record Data | Record Data | Identify |
| 3% H₂O₂, RT | Time | Record Data | Record Data | Identify |
| 80°C | Time | Record Data | Record Data | Identify |
| Photostability (ICH Q1B) | Exposure | Record Data | Record Data | Identify |
Formal (ICH) Stability Study
| Storage Condition | Time Point | Appearance | % Assay of this compound | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | Record | Record | Record |
| 3 Months | Record | Record | Record | |
| 6 Months | Record | Record | Record | |
| ... | Record | Record | Record | |
| 40°C / 75% RH | 0 Months | Record | Record | Record |
| 1 Month | Record | Record | Record | |
| 3 Months | Record | Record | Record | |
| 6 Months | Record | Record | Record |
Protocols
1. Forced Degradation (Stress Testing) Protocol
-
Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical methods.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C and sample at appropriate time points. Neutralize samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C and sample at appropriate time points. Neutralize samples before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and sample at appropriate time points.
-
Thermal Degradation: Store solid this compound at 80°C and sample at appropriate time points.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the potency and impurity profile.
-
2. Formal (ICH) Stability Protocol
-
Objective: To establish a re-test period for the drug substance under defined storage conditions.
-
Materials:
-
This compound from at least three primary batches
-
Appropriate containers that mimic the proposed storage containers
-
ICH-compliant stability chambers
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Package the this compound samples in the chosen containers.
-
Place the samples in stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
At each time point, analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating HPLC method.
-
Compile the data to establish a stability profile and propose a re-test period.
-
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Function Following Treatment with ITK Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3] Dysregulation of ITK signaling is implicated in various autoimmune diseases, allergic reactions, and T-cell malignancies, making it an attractive target for therapeutic intervention.[4][5] ITK inhibitors are a class of small molecules designed to block the activity of ITK, thereby modulating T-cell responses.[6] This document provides detailed application notes and protocols for the analysis of T-cell function using flow cytometry following treatment with a representative ITK inhibitor, referred to here as "ITK inhibitor 5" (using the well-characterized inhibitor BMS-509744 as a model).
Application Notes
This compound is a potent and selective, ATP-competitive inhibitor of ITK with an IC50 of 19 nM.[1][2][7] By binding to the ATP-binding site of the ITK kinase domain, it prevents the phosphorylation of downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[1][4] This blockade disrupts the TCR signaling cascade, leading to a reduction in calcium mobilization, inhibition of IL-2 secretion, and ultimately, suppression of T-cell proliferation and effector functions.[1][2][3]
Flow cytometry is an indispensable tool for elucidating the cellular effects of ITK inhibitors. It allows for the multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on:
-
T-cell activation: Measuring the expression of surface markers such as CD69 and CD25.
-
T-cell proliferation: Using dye dilution assays with reagents like Carboxyfluorescein succinimidyl ester (CFSE).
-
Apoptosis: Detecting programmed cell death using Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).
-
Intracellular cytokine production: Quantifying the expression of key cytokines like IL-2, IFN-γ, and IL-4 to assess T-helper cell differentiation and function.
-
Signaling pathway analysis: Detecting the phosphorylation status of intracellular signaling molecules.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ITK signaling pathway and a general experimental workflow for analyzing the effects of this compound using flow cytometry.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (BMS-509744) on various T-cell functions as determined by in vitro assays.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (ITK kinase activity) | 19 nM | In vitro kinase assay | [1][2][7] |
| IC50 (PLCγ1 Phosphorylation) | <300 nM | Jurkat cells (anti-CD3 stimulated) | [8] |
| IC50 (Ca²⁺ Mobilization) | <300 nM | Jurkat cells (anti-CD3 stimulated) | [8] |
Table 2: Effect of this compound on T-Cell Proliferation and Viability
| Cell Line | Treatment Concentration | Effect on Proliferation | Effect on Viability (% of control) | Reference |
| Human CD4+ & CD8+ T-cells | 0.1 µM | Significant inhibition of anti-CD3/CD28 induced proliferation | Not specified | [4] |
| HH (T-cell lymphoma) | 1 µM | Not specified | ~95% | [5] |
| 10 µM | Not specified | ~60% | [5] | |
| Jurkat (T-cell leukemia) | 1 µM | Not specified | ~100% | [5] |
| 10 µM | Not specified | ~95% | [5] |
Table 3: Induction of Apoptosis by this compound in Malignant T-Cells
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| H9 (T-cell lymphoma) | 3 µM (24h) | 15.25 ± 0.8% | [9] |
| 5 µM (24h) | 25 ± 3.8% | [9] | |
| 8 µM (24h) | 47.9 ± 2.7% | [9] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol measures the inhibition of T-cell proliferation by this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (BMS-509744)
-
DMSO (vehicle control)
-
Anti-CD3 and Anti-CD28 antibodies
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8)
-
96-well U-bottom plate
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
CFSE Staining: Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete medium.
-
Cell Plating: Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium. Plate 100 µL of cell suspension per well in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and a vehicle control (DMSO) in complete medium. Add 50 µL of the inhibitor dilutions or vehicle to the appropriate wells. Pre-incubate for 30 minutes at 37°C.
-
T-Cell Stimulation: Add 50 µL of anti-CD3/CD28 antibodies (at pre-determined optimal concentrations) to stimulated wells. Add 50 µL of medium to unstimulated control wells.
-
Incubation: Culture the cells for 4-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Staining for Flow Cytometry: Harvest the cells and wash with flow cytometry staining buffer. Stain with fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.
-
Data Analysis: Gate on CD4+ and CD8+ T-cell populations. Proliferation is visualized as a series of peaks with successively halved CFSE fluorescence intensity. Analyze the percentage of divided cells and the proliferation index.
Protocol 2: T-Cell Apoptosis Assay using Annexin V and 7-AAD
This protocol quantifies the induction of apoptosis in T-cells following treatment with this compound.
Materials:
-
T-cell line (e.g., Jurkat, H9) or primary T-cells
-
Complete culture medium
-
This compound (BMS-509744)
-
DMSO (vehicle control)
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
6-well plate
Procedure:
-
Cell Plating: Seed 2 x 10⁵ cells per well in a 6-well plate in complete culture medium.
-
Inhibitor Treatment: Add the desired final concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Harvesting: Gently collect the cells, including any non-adherent cells in the supernatant. Wash the cells twice with cold PBS.
-
Apoptosis Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and 7-AAD according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V binding buffer to each sample and acquire data on a flow cytometer within 1 hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokine production in T-cells treated with this compound.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
This compound (BMS-509744)
-
DMSO (vehicle control)
-
T-cell stimulants (e.g., PMA and Ionomycin, or anti-CD3/CD28)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ)
Procedure:
-
Cell Preparation and Treatment: Isolate and plate cells as described in Protocol 1. Treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Add T-cell stimulants to the appropriate wells.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for 4-6 hours at 37°C.
-
Surface Staining: Harvest cells, wash with staining buffer, and stain for surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies in permeabilization/wash buffer for 30 minutes at room temperature or 4°C.
-
Data Acquisition: Wash the cells with permeabilization/wash buffer and then resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the cytokine(s) of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-509744 - Immunomart [immunomart.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ITK Inhibitor, BMS-509744 (BMS509744, EMT Inhibitor, IL-2-Inducible T Cell Kinase Inhibitor, N-(5-(5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenylthio)thiazol-2-yl)-4-((3,3-dimethylbutan-2-ylamino)methyl)benzamide, N-(5 | BIOZOL [biozol.de]
- 9. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ITK Inhibitor IC50 in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family.[1] Predominantly expressed in T-cells and natural killer (NK) cells, ITK is a critical mediator of T-cell receptor (TCR) signaling.[2] Upon TCR stimulation, ITK is activated and proceeds to phosphorylate downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to T-cell activation, proliferation, and differentiation.[1][3] Its crucial role in T-cell function makes ITK an attractive therapeutic target for autoimmune diseases, inflammation, and T-cell malignancies.[1][2][4]
This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against ITK using common in vitro kinase assay formats. The IC50 value is a key metric for quantifying the potency of an inhibitor.[5]
ITK Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. This leads to the activation of LCK, which phosphorylates ITAM motifs on the CD3 complex. ZAP-70 is recruited and activated, subsequently phosphorylating the adaptors LAT and SLP-76.[2][3] ITK is recruited to the plasma membrane and interacts with the LAT/SLP-76 complex, where it is phosphorylated and activated by Lck. Activated ITK then phosphorylates PLCγ1, which hydrolyzes PIP2 into the second messengers IP3 and DAG, culminating in T-cell activation.[1][2]
Caption: Simplified ITK signaling cascade downstream of T-cell receptor (TCR) activation.
Principle of IC50 Determination in Kinase Assays
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme, such as ITK, by 50%.[5] To determine the IC50, a series of experiments are performed where the concentrations of the kinase, its substrate, and ATP are held constant, while the inhibitor concentration is varied. The reaction rate (or a proxy for it, such as luminescence or fluorescence) is measured at each inhibitor concentration. The data are then plotted with the inhibitor concentration on the x-axis (typically on a log scale) and the enzyme activity on the y-axis. A sigmoidal curve is fitted to the data, and the IC50 is the concentration at the inflection point of this curve.[5]
Common Kinase Assay Methodologies
Several assay formats are available to measure ITK kinase activity. The choice of assay depends on factors such as throughput requirements, sensitivity, and available instrumentation.
-
Luminescence-Based Assays (e.g., ADP-Glo™) : These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the ADP generated and thus to the kinase activity.[6][7]
-
Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen™) : FRET-based assays measure the phosphorylation of a fluorescently labeled peptide substrate by the kinase. The LanthaScreen™ Eu Kinase Binding Assay is a variation that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.[8] Binding of a europium-labeled antibody to the kinase and an Alexa Fluor®-labeled tracer to the ATP site results in a high FRET signal. An inhibitor competing with the tracer for the ATP site causes a loss of FRET.[8]
-
Radiometric Assays (e.g., 32P or 33P HotSpot™) : This classic method involves the use of radiolabeled ATP (γ-32P-ATP or γ-33P-ATP). The kinase transfers the radiolabeled phosphate group to a substrate (e.g., Myelin Basic Protein).[9][10] The phosphorylated substrate is then separated from the unincorporated ATP, and the radioactivity incorporated into the substrate is measured, which corresponds to kinase activity.
General Experimental Workflow for IC50 Determination
The workflow for determining an inhibitor's IC50 value is consistent across different assay platforms. It involves preparing a dilution series of the test compound, initiating the kinase reaction, stopping the reaction (if necessary), adding a detection reagent to generate a signal, and finally, measuring the signal to calculate the percentage of inhibition.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. promega.com [promega.com]
- 7. ITK Kinase Enzyme System [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
troubleshooting ITK inhibitor 5 experimental results
Welcome to the technical support center for ITK Inhibitor 5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to selectively target and inhibit the activity of Interleukin-2-inducible T-cell kinase (ITK). By binding to the ATP-binding pocket of the ITK enzyme, it prevents the phosphorylation of its downstream substrates, thereby modulating T-cell receptor (TCR) signaling.[1] This interruption of the signaling cascade leads to reduced T-cell activation and proliferation.
Q2: In what types of experimental systems is this compound expected to be active?
A2: this compound is expected to be active in experimental systems where ITK signaling plays a crucial role. This includes in vitro kinase assays using purified ITK enzyme, cell-based assays using T-cell lines (e.g., Jurkat cells), primary T-cells, and in vivo models of T-cell mediated diseases such as allergic asthma or autoimmune conditions.[2]
Q3: What are the expected downstream effects of ITK inhibition with this compound?
A3: Inhibition of ITK is expected to lead to a reduction in the phosphorylation of downstream signaling molecules such as Phospholipase C gamma 1 (PLCγ1).[2][3] This, in turn, will suppress the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to reduced calcium mobilization and activation of transcription factors like NFAT.[3] Consequently, a decrease in the secretion of cytokines such as IL-2, IL-4, IL-5, and IL-13 should be observed.[2]
Troubleshooting Experimental Results
This section provides guidance on common issues that may be encountered during experiments with this compound.
Issue 1: No or low inhibitory activity observed in an in vitro kinase assay.
Possible Cause 1: Incorrect assay conditions.
-
Troubleshooting: Ensure that the ATP concentration in your assay is not too high, as this compound is an ATP-competitive inhibitor. A high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition. It is recommended to use an ATP concentration at or near the Km value for ITK. Also, verify the purity and activity of the recombinant ITK enzyme.
Possible Cause 2: Inhibitor solubility issues.
-
Troubleshooting: this compound may have limited solubility in aqueous buffers. Ensure that the inhibitor is fully dissolved in a suitable solvent, such as DMSO, before being diluted into the assay buffer. Visually inspect for any precipitation. It is advisable to determine the kinetic solubility of the inhibitor in the assay buffer.[4][5]
| Parameter | Recommended Condition |
| ATP Concentration | At or near the Km of ITK |
| Inhibitor Solvent | 100% DMSO (stock solution) |
| Final DMSO % in Assay | <1% |
Experimental Workflow for In Vitro Kinase Assay
Figure 1: Workflow for a typical in vitro kinase assay.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause 1: Poor cell health or variability in cell number.
-
Troubleshooting: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. Inconsistent cell seeding will lead to variable results.
Possible Cause 2: Inhibitor cytotoxicity.
-
Troubleshooting: High concentrations of this compound or the solvent (DMSO) may be toxic to cells, leading to a decrease in signal that is not due to ITK inhibition. It is crucial to perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration range of the inhibitor.[6][7][8][9][10] All experiments should be conducted at non-toxic concentrations.
| Assay | Purpose |
| Trypan Blue Exclusion | Assess cell viability before seeding |
| MTT/XTT Assay | Determine inhibitor cytotoxicity |
Possible Cause 3: Off-target effects.
-
Troubleshooting: The observed cellular phenotype may be due to the inhibition of other kinases.[11][12] To investigate this, consider performing a kinase panel screening to assess the selectivity of this compound. Additionally, using a structurally unrelated ITK inhibitor as a positive control can help confirm that the observed phenotype is due to ITK inhibition.
Issue 3: No effect on downstream protein phosphorylation in Western Blot.
Possible Cause 1: Insufficient stimulation or incorrect time point.
-
Troubleshooting: Ensure that the cells are properly stimulated to activate the ITK signaling pathway (e.g., with anti-CD3/CD28 antibodies for T-cells). The phosphorylation of downstream targets can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal phosphorylation after stimulation.
Possible Cause 2: Issues with antibody or blotting procedure.
-
Troubleshooting: Use a validated phospho-specific antibody for your target of interest. Ensure that the western blot protocol is optimized for detecting phosphorylated proteins, which may include the use of phosphatase inhibitors during cell lysis and blocking with BSA instead of milk to reduce background.[13][14][15][16] Always include a total protein antibody for your target as a loading control.[16]
ITK Signaling Pathway
Figure 2: Simplified ITK signaling pathway upon TCR engagement.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual.[17]
Materials:
-
Recombinant ITK enzyme
-
ITK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in Kinase Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).
-
Add 1 µL of diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2 µL of ITK enzyme diluted in Kinase Buffer to each well.
-
Add 2 µL of a mixture of substrate and ATP in Kinase Buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the inhibitor concentration versus the percentage of inhibition.
Protocol 2: Cell Viability Assay (MTT)
This protocol is a generalized procedure for assessing cell viability.[6][7][8][9]
Materials:
-
T-cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for Phospho-PLCγ1
This protocol provides a general workflow for detecting changes in protein phosphorylation.[13][15][16]
Materials:
-
T-cell line (e.g., Jurkat)
-
Stimulating antibodies (e.g., anti-CD3 and anti-CD28)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total PLCγ1
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
ECL detection reagents
Procedure:
-
Culture Jurkat cells and treat with this compound or vehicle for a predetermined time.
-
Stimulate the cells with anti-CD3/CD28 antibodies for the optimal time determined in a time-course experiment.
-
Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total PLCγ1 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.
References
- 1. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archive.cancerworld.net [archive.cancerworld.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. promega.com [promega.com]
Technical Support Center: Optimizing ITK Inhibitor 5 for T-Cell Assays
Welcome to the technical support resource for ITK Inhibitor 5. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers and scientists effectively use this compound in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that targets the Interleukin-2-inducible T-cell kinase (ITK). ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] The inhibitor typically binds to the ATP-binding site of the ITK kinase domain, preventing the phosphorylation of its downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[1][3] This action blocks the signal transduction cascade that leads to calcium mobilization, activation of transcription factors like NFAT, and ultimately, T-cell activation, proliferation, and cytokine production.[2][4]
Q2: What are the expected effects of this compound on different T-helper cell subsets?
A2: ITK signaling is particularly crucial for the function and differentiation of T-helper 2 (Th2) and T-helper 17 (Th17) cells.[1][5] Therefore, treatment with this compound is expected to:
-
Strongly inhibit Th2 and Th17 responses: This includes a significant reduction in the secretion of key cytokines such as IL-4, IL-5, and IL-13 (from Th2 cells) and IL-17A (from Th17 cells).[1][6]
-
Promote a Th1-skewed phenotype: By inhibiting Th2 differentiation, the inhibitor may create a selective advantage for Th1 cells, which are less dependent on ITK due to the compensatory activity of a related kinase, RLK.[1][7]
-
Favor the development of regulatory T-cells (Tregs): Some studies show that ITK inhibition can promote the differentiation of CD4+ T-cells into functional Foxp3+ regulatory T-cells, particularly under Th17-polarizing conditions.[8][9]
Q3: What is a recommended starting concentration for my T-cell assay?
A3: The optimal concentration of this compound depends on the specific assay type (enzymatic vs. cellular) and the experimental conditions. A good starting point for cellular assays is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on published data for similar selective ITK inhibitors, you can expect an IC50 (the concentration that causes 50% inhibition) in the low nanomolar range for enzymatic activity and the mid-to-high nanomolar range for cellular functions like cytokine inhibition.[1][10] Always include a vehicle control (e.g., DMSO) in your experiments.
Quantitative Data Summary
The potency of a kinase inhibitor is typically described by its IC50 value, which can vary significantly between a purified enzyme assay and a whole-cell functional assay. Below is a table of representative IC50 values for selective ITK inhibitors, which can be used as a guide for experiments with this compound.
| Assay Type | Target Readout | Representative IC50 Range | Reference Compounds |
| Enzymatic Assay | ITK Kinase Activity | 1 - 20 nM | Benzimidazole compounds, BMS-509744, CPI-818[1][10] |
| Cell-Based Assay | PLCγ1 Phosphorylation | 50 - 200 nM | BMS-509744, CPI-818[1][4] |
| Cell-Based Assay | IL-2 Production (Human Whole Blood) | 200 - 700 nM | Benzimidazole compounds[1] |
| Cell-Based Assay | T-Cell Proliferation | 100 - 500 nM | PRN694[11] |
| Cell-Based Assay | Th2 Cytokine (IL-4) Production | 200 - 800 nM | Benzimidazole compounds[2] |
Table 1: Representative IC50 values for selective ITK inhibitors in various assays. These values are approximate and should be determined empirically for this compound and your specific experimental system.
Visualized Pathways and Workflows
ITK Signaling Pathway and Inhibitor Action
Caption: Simplified ITK signaling cascade downstream of the T-cell receptor (TCR).
Experimental Workflow for Concentration Optimization
Caption: A stepwise workflow for optimizing this compound concentration.
Troubleshooting Guide
Q4: I am not observing any inhibition of T-cell proliferation or cytokine production. What are the possible causes?
A4: This issue can arise from several factors related to the inhibitor, cell stimulation, or assay conditions.
-
Inhibitor Concentration Too Low: The IC50 for cellular functions is often higher than the enzymatic IC50. Ensure your dose-response curve extends to a sufficiently high concentration (e.g., 10 µM) to capture the full inhibitory effect.
-
Suboptimal T-Cell Stimulation: ITK is downstream of the TCR, so potent stimulation is required to see the effects of its inhibition.[1] Ensure your anti-CD3/CD28 antibodies or other stimuli are used at their optimal concentrations.[12]
-
Incorrect Timing: For cytokine analysis, make sure you are measuring at the peak of production (e.g., 24-72 hours for secreted cytokines, or 4-6 hours post-restimulation for intracellular staining).
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and that the vehicle (e.g., DMSO) is not degrading the compound. Prepare fresh dilutions for each experiment.
Troubleshooting Logic Tree: No Inhibition Observed
Caption: A decision tree for troubleshooting lack of inhibitor effect.
Q5: My T-cells show high levels of cell death after treatment with this compound. Is the compound toxic?
A5: While highly selective ITK inhibitors are generally not cytotoxic at effective concentrations, cell death can occur for several reasons.
-
Excessively High Concentration: At very high concentrations (often >10 µM), off-target effects can lead to toxicity.[13] It is crucial to perform a viability assay (e.g., using CellTiter-Glo or a live/dead stain) to identify a non-toxic working range.[14]
-
Activation-Induced Cell Death (AICD): T-cells, particularly effector T-cells, can be sensitive to AICD. While ITK inhibition should reduce activation, suboptimal culture conditions or extreme stimulation could still contribute to cell death.
-
Poor Cell Health: Ensure the primary T-cells are healthy and have high viability (>95%) before starting the experiment. Overly dense or nutrient-deprived cultures can lead to cell death that is independent of the inhibitor's effect.
Q6: The inhibitory effect of the compound seems to decrease after 2-3 days in culture. Why is this happening?
A6: This can be due to compound stability or metabolism. Small molecule inhibitors can degrade in culture medium over time, especially at 37°C. If your assay runs for several days (e.g., a 5-day proliferation assay), consider replenishing the medium with freshly diluted inhibitor every 48-72 hours to maintain a consistent effective concentration.
Detailed Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol measures the extent of T-cell division in response to stimulation.
Materials:
-
Isolated primary human or mouse T-cells
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies[12]
-
This compound stock solution and vehicle (DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Labeling: Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells 2-3 times with complete RPMI medium to remove excess CFSE.
-
Plating: Resuspend cells at 1 x 10^6 cells/mL. Add 100 µL of cell suspension to each well of a 96-well plate pre-coated with anti-CD3 antibody.
-
Inhibitor Addition: Prepare 2X serial dilutions of this compound. Add the inhibitor or vehicle control to the wells. Add soluble anti-CD28 to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Analysis: Harvest cells and analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity.
Protocol 2: Intracellular Cytokine Staining for IL-4 and IFN-γ
This protocol allows for the simultaneous measurement of Th1 (IFN-γ) and Th2 (IL-4) cytokine production at a single-cell level.
Materials:
-
T-cells cultured under polarizing conditions (Th1 or Th2) or non-polarized T-cells, treated with this compound for 48-72 hours.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and Permeabilization buffers
-
Fluorescently-conjugated antibodies against CD4, IFN-γ, and IL-4.
Procedure:
-
Restimulation: After the initial culture period with the inhibitor, restimulate the T-cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes on ice.
-
Fix and Permeabilize: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions. This step is critical for allowing the antibodies to access intracellular targets.
-
Intracellular Staining: Add the anti-IFN-γ and anti-IL-4 antibodies to the permeabilized cells. Incubate for 30-45 minutes at room temperature, protected from light.
-
Analysis: Wash the cells and resuspend in FACS buffer. Analyze by flow cytometry, gating on CD4+ T-cells to determine the percentage of cells producing IFN-γ and IL-4.
Protocol 3: Western Blot for Phospho-PLCγ1
This protocol directly assesses the biochemical efficacy of this compound by measuring the phosphorylation of its immediate substrate, PLCγ1.
Materials:
-
Jurkat T-cells or primary T-cells
-
This compound
-
Anti-CD3 antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total PLCγ1
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Pre-treatment: Starve cells in serum-free media for 2-4 hours. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the T-cells with soluble anti-CD3 (10 µg/mL) for 5-15 minutes at 37°C. This is a rapid event.
-
Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.
-
Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer & Blotting: Transfer the proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA or milk) for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-PLCγ1) overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total PLCγ1 to confirm equal protein loading.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interleukin-2-Inducible T-Cell Kinase Deficiency Impairs Early Pulmonary Protection Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ITK signaling regulates a switch between T helper 17 and T regulatory cell lineages via a calcium-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corvuspharma.com [corvuspharma.com]
- 11. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
preventing degradation of ITK inhibitor 5 in solution
Welcome to the technical support center for ITK Inhibitor 5. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their experiments and prevent the degradation of this potent and selective covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment from the DMSO stock.
Q2: What are the potential degradation pathways for this compound in solution?
A2: this compound is a covalent inhibitor featuring an acrylamide functional group. This group is susceptible to degradation, primarily through two pathways:
-
Hydrolysis: The acrylamide moiety can undergo hydrolysis, especially under basic pH conditions, which would render the inhibitor inactive as it can no longer form a covalent bond with its target.
-
Reaction with Nucleophiles: The electrophilic nature of the acrylamide "warhead" makes it reactive towards nucleophiles. In experimental settings, this can include components of the cell culture media or assay buffer, such as thiols (e.g., dithiothreitol [DTT], β-mercaptoethanol, or glutathione).[1]
The indolylindazole core of the molecule is generally more stable, but prolonged exposure to light or strong oxidizing agents should be avoided.
Q3: My experimental results are inconsistent. Could the inhibitor be degrading?
A3: Inconsistent results, such as a loss of inhibitory activity over time, can be a sign of compound degradation. To troubleshoot this, consider the following:
-
Age of the solution: Always use freshly prepared dilutions in your aqueous assay buffer. Avoid using aqueous solutions of the inhibitor that have been stored for an extended period.
-
Buffer components: Check if your buffer contains nucleophilic species that could react with the acrylamide group. If possible, perform control experiments to assess the stability of the inhibitor in your specific buffer system.
-
Storage of stock solution: Ensure your DMSO stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To assess the stability, you can perform a time-course experiment. Prepare your final dilution of the inhibitor in the assay buffer and incubate it at the experimental temperature. At different time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and test its activity in your assay. A decrease in potency over time would indicate instability under those conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | 1. Inhibitor degradation: The compound may have degraded due to improper storage or handling. 2. Precipitation: The inhibitor may have precipitated out of the aqueous solution. 3. Incorrect concentration: Errors in dilution calculations. | 1. Prepare fresh dilutions from a new aliquot of the DMSO stock solution. 2. Visually inspect the solution for any precipitate. If solubility is an issue, consider the use of a mild surfactant like Tween-20 or reducing the final concentration. 3. Double-check all dilution calculations. |
| Decreasing activity in long-term experiments | Instability in aqueous buffer: The acrylamide moiety may be hydrolyzing or reacting with buffer components over time. | 1. Prepare fresh inhibitor solutions and add them to the experiment at different time points if possible. 2. If the buffer contains nucleophiles (e.g., DTT), consider if they are essential for the experiment or if their concentration can be reduced. 3. Perform a stability assessment as described in FAQ Q4. |
| Variability between experiments | 1. Inconsistent solution preparation: Differences in the age of the diluted inhibitor solution. 2. Freeze-thaw cycles: Repeated freezing and thawing of the main DMSO stock. | 1. Standardize the protocol for preparing and using the inhibitor solution, ensuring it is freshly diluted for each experiment. 2. Aliquot the DMSO stock into single-use vials to avoid multiple freeze-thaw cycles. |
Data Summary
| Condition | Potential for Degradation | Notes |
| Acidic pH (pH < 6) | Low to Moderate | Hydrolysis can occur, but is generally slower than in basic conditions. |
| Neutral pH (pH 6-8) | Moderate | Stability is dependent on buffer components and temperature. Reaction with nucleophiles is possible. |
| Basic pH (pH > 8) | High | Alkaline hydrolysis of the acrylamide is more rapid.[2][3] |
| Presence of Thiols (e.g., DTT, GSH) | High | The acrylamide group will react with thiols via Michael addition.[1] |
| Elevated Temperature | Moderate to High | Increased temperature will accelerate the rate of degradation. |
| Exposure to Light | Moderate | As a general precaution for complex organic molecules, protection from light is recommended to prevent photodegradation. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate aqueous experimental buffer
-
-
Preparation of DMSO Stock Solution (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of the solid inhibitor.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 396.39 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the solid inhibitor.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Aqueous Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final aqueous experimental buffer to achieve the desired working concentration.
-
Important: Prepare the aqueous working solution immediately before use. Do not store the inhibitor in aqueous buffer for extended periods.
-
Ensure the final concentration of DMSO in your experiment is consistent across all conditions and is at a level that does not affect your experimental system (typically ≤ 0.1%).
-
Visualizations
Caption: Simplified ITK signaling pathway downstream of the T-Cell Receptor (TCR).
Caption: Troubleshooting workflow for this compound activity issues.
References
Technical Support Center: ITK Inhibitor 5 Cytotoxicity in Primary T-Cells
This technical support center provides guidance for researchers and scientists investigating the cytotoxic effects of ITK inhibitor 5 in primary T-cells. While specific experimental data on the cytotoxicity of this compound in primary T-cells is not publicly available, this resource offers comprehensive information based on the known mechanisms of ITK inhibition and data from studies on other selective ITK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 27 in its discovery publication, is a potent and selective covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] It also shows inhibitory activity against Bruton's tyrosine kinase (BTK).[1]
Q2: What is the mechanism of action of ITK inhibitors?
A2: ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[3][4] Upon TCR activation, ITK is activated and phosphorylates downstream targets, leading to T-cell activation, proliferation, and cytokine release. ITK inhibitors block the kinase activity of ITK, thereby disrupting this signaling cascade and modulating T-cell responses.[3][4]
Q3: What are the expected cytotoxic effects of ITK inhibitors on primary T-cells?
A3: Inhibition of ITK in T-cells can lead to several outcomes, including:
-
Reduced Proliferation: By blocking TCR signaling, ITK inhibitors can prevent T-cell proliferation in response to stimulation.
-
Induction of Apoptosis: Disruption of survival signals mediated by ITK can lead to programmed cell death (apoptosis) in T-cells.
-
Altered Cytokine Production: ITK inhibition can modulate the secretion of cytokines by T-cells.
Q4: Is there specific cytotoxicity data for this compound on primary T-cells?
A4: As of the latest available information, specific quantitative data on the cytotoxicity (e.g., IC50 for cell viability, apoptosis rates) of this compound on primary T-cells has not been published. The initial characterization was performed on the Jurkat T-cell line.[2] Researchers should perform their own dose-response experiments to determine the cytotoxic effects on primary T-cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent primary T-cell viability or activation state. | Ensure consistent isolation and handling procedures for primary T-cells. Use freshly isolated cells and a standardized activation protocol. |
| Inaccurate inhibitor concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| Low or no observed cytotoxicity. | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration range. |
| Insufficient incubation time. | Optimize the incubation time for the cytotoxicity assay (e.g., 24, 48, 72 hours). | |
| Primary T-cells are in a resting state. | Cytotoxicity may be more pronounced in activated T-cells. Co-stimulate T-cells with anti-CD3/CD28 antibodies. | |
| High background cell death in control wells. | Poor primary T-cell viability post-isolation. | Optimize the isolation protocol to minimize cell stress. Use appropriate culture media and supplements. |
| Contamination of cell culture. | Maintain sterile technique and regularly check for contamination. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells
This protocol provides a general guideline for the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent purification of T-cells.
Materials:
-
Ficoll-Paque™ PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Recombinant human IL-2
Procedure:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the PBMC pellet and add the RosetteSep™ Human T Cell Enrichment Cocktail.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque™ and centrifuge as in step 3.
-
Collect the enriched T-cell fraction.
-
Wash the T-cells and resuspend in complete RPMI-1640 medium.
-
For activation, culture T-cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.
Protocol 2: T-Cell Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxicity of this compound using a luminescence-based cell viability assay.
Materials:
-
Primary human T-cells
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Plate primary T-cells (activated or resting) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
While specific data for this compound is unavailable, the following tables illustrate how to present cytotoxicity data for an ITK inhibitor based on findings for similar compounds.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ITK | 5.6[1] |
| BTK | 25[1] |
Table 2: Example Cytotoxicity Data of a Selective ITK Inhibitor in Primary T-Cells (Illustrative)
| Cell Type | Treatment | Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
| Activated Primary T-Cells | Vehicle Control | - | 100 | 5 |
| ITK Inhibitor X | 0.1 | 85 | 15 | |
| ITK Inhibitor X | 1 | 50 | 45 | |
| ITK Inhibitor X | 10 | 15 | 80 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Visualizations
Signaling Pathway
Caption: Simplified ITK signaling pathway in T-cells.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with ITK Inhibitor 5
Welcome to the technical support center for ITK Inhibitor 5 (also known as Soquelitinib or CPI-818). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as Soquelitinib or CPI-818, is an orally active and highly selective covalent inhibitor of the Interleukin-2-inducible T-cell kinase (ITK)[1]. ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation[2]. By covalently binding to a cysteine residue in the ATP-binding site of ITK, this compound irreversibly blocks its kinase activity[2]. This disruption of ITK-mediated signaling leads to the modulation of T-cell responses, including the inhibition of pro-inflammatory cytokine production[3].
Q2: What are the primary applications of this compound in research?
A2: this compound is utilized in a variety of research models for T-cell mediated diseases. Its ability to suppress Th2 and Th17 responses while promoting a Th1-skewed immune response makes it a valuable tool for studying[2][3]:
-
Autoimmune and Inflammatory Diseases: It has been shown to be effective in murine models of asthma, pulmonary fibrosis, systemic sclerosis, and psoriasis[1][2].
-
T-Cell Malignancies: The inhibitor has demonstrated anti-tumor activity in preclinical models of T-cell lymphomas[3][4].
-
Cancer Immunotherapy: By reducing T-cell exhaustion and enhancing the activity of cytotoxic CD8+ T-cells, it shows potential as a novel cancer immunotherapy agent.
Q3: How should I prepare and store this compound for my experiments?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, the inhibitor can be formulated for oral administration. Always refer to the manufacturer's specific instructions for optimal storage and handling.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Possible Cause 1: Inconsistent Cell Health and Density
-
Solution: Ensure that cells, such as the commonly used Jurkat T-cell line, are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Use a consistent seeding density across all wells and plates.
Possible Cause 2: Incomplete or Variable T-Cell Activation
-
Solution: The method of T-cell stimulation is critical. For Jurkat cells, a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies, can be used for activation[5][6]. Ensure that the stimulating agents are fresh and used at a consistent concentration and incubation time.
Possible Cause 3: Inhibitor Precipitation or Degradation
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. When diluting in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation.
Issue 2: Unexpected or Off-Target Effects
Possible Cause 1: Inhibition of Other Kinases
-
Solution: While this compound is highly selective, it can exhibit some off-target activity, particularly at higher concentrations. The related Tec kinase, BTK, is a known off-target. To confirm that the observed phenotype is due to ITK inhibition, consider the following controls:
-
Use a structurally unrelated ITK inhibitor as a comparator.
-
Perform experiments in cell lines with ITK knocked down or knocked out to see if the inhibitor's effect is ablated.
-
If available, use a cell line that does not express ITK but expresses the potential off-target kinase.
-
Possible Cause 2: Cytotoxicity at High Concentrations
-
Solution: Always perform a dose-response curve for cell viability in parallel with your functional assays. Use a concentration range that effectively inhibits ITK without significantly impacting cell viability. Assays such as MTT or ATP-based luminescence assays can be used to assess cytotoxicity.
Issue 3: Difficulty in Reproducing Western Blot Results for ITK Pathway Analysis
Possible Cause 1: Weak or No Signal for Phosphorylated Proteins
-
Solution: Phosphorylated proteins in the ITK signaling pathway can be transient. Optimize the stimulation time and ensure that cell lysates are prepared quickly on ice with phosphatase inhibitors included in the lysis buffer. Ensure the primary antibodies are validated for the specific application and used at the recommended dilution.
Possible Cause 2: High Background on the Western Blot
-
Solution: Optimize the blocking step by trying different blocking agents (e.g., BSA instead of non-fat dry milk) and increasing the blocking time. Ensure thorough washing steps between antibody incubations.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (Soquelitinib/CPI-818)
| Target | Assay Type | IC50 (nM) | Reference |
| ITK | Enzymatic Assay | 2.3 | [Corvus Pharma] |
| BTK | Enzymatic Assay | >1000 | [Corvus Pharma] |
| IL-2 Secretion | Jurkat T-cells | 136 | [3] |
Table 2: Kinase Selectivity Profile of Soquelitinib (CPI-818)
| Kinase | % Inhibition at 1 µM |
| ITK | >95% |
| 8 other kinases | ≥65% |
Data from a kinome scan of soquelitinib at a single concentration of 1.0 µM.
Experimental Protocols
Protocol 1: Jurkat T-Cell Activation and IL-2 Secretion Assay (ELISA)
This protocol describes the measurement of IL-2 secretion from Jurkat T-cells following stimulation and treatment with this compound.
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound
-
Human IL-2 ELISA kit
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a DMSO vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare a stimulation cocktail of PMA (50 ng/mL) and Ionomycin (1 µg/mL) in culture medium[5]. Add 100 µL of the stimulation cocktail to each well (final volume 200 µL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator[5].
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of IL-2 in each sample from the standard curve. Determine the IC50 value of this compound for IL-2 secretion.
Protocol 2: Western Blot Analysis of ITK Signaling Pathway
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the ITK signaling cascade, such as PLCγ1.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-total-PLCγ1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells to the desired density. Pre-treat cells with this compound or DMSO vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-10 minutes at 37°C[7].
-
Cell Lysis: Immediately place the cells on ice, wash with ice-cold PBS, and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-PLCγ1) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Visualizations
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation.
Caption: Workflow for an in vitro ITK inhibition assay measuring IL-2 secretion.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. agilent.com [agilent.com]
- 6. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 7. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of ITK Inhibitor 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor in vivo bioavailability of the Interleukin-2-inducible T-cell Kinase (ITK) inhibitor, designated here as ITK Inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our mouse models after oral administration. What are the likely causes?
A1: Poor oral bioavailability of small molecule inhibitors like this compound is a common challenge and can stem from several factors. The most frequent causes include:
-
Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and crystalline, leading to poor dissolution in the gastrointestinal (GI) tract. This is a primary barrier to absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (the "first-pass effect") can substantially reduce the amount of active drug that reaches the bloodstream.
-
Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are present in the intestinal wall.
Q2: What are the initial steps we should take to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended. First, characterize the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key initial experiments include determining its aqueous solubility at different pH values and assessing its metabolic stability in liver microsomes. Based on these findings, you can then select an appropriate formulation strategy to enhance its bioavailability.
Q3: What are some common formulation strategies to improve the oral bioavailability of a compound like this compound?
A3: Several formulation strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (su-SNEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.
-
Use of Excipients: Including solubility enhancers, such as cyclodextrins, in the formulation can improve dissolution.
Q4: How can we assess if a new formulation of this compound is effective in vivo?
A4: The most direct way is to conduct a pharmacokinetic (PK) study in an animal model, such as mice or rats. This involves administering the new formulation and a control (e.g., a simple suspension of the drug) to different groups of animals and then collecting blood samples at various time points to measure the plasma concentration of the drug. Key PK parameters to compare are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). A significant increase in AUC and Cmax for the new formulation would indicate improved bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Very low or undetectable plasma levels of this compound. | Poor aqueous solubility. | 1. Determine the Biopharmaceutics Classification System (BCS) class of the compound. 2. Employ solubility enhancement techniques such as creating an amorphous solid dispersion (ASD) or a lipid-based formulation like su-SNEDDS. |
| High variability in plasma concentrations between individual animals. | pH-dependent solubility; food effects. | 1. Test the solubility of this compound at various pH levels to mimic the GI tract. 2. Consider formulations that are less sensitive to pH, such as ASDs. 3. Standardize feeding protocols for in vivo studies (e.g., fasting overnight before dosing). |
| Discrepancy between in vitro potency and in vivo efficacy. | Extensive first-pass metabolism in the liver. | 1. Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (pharmacokinetic boosting) in preclinical models to assess the impact on exposure. |
| Lower than expected exposure despite good solubility. | Efflux by intestinal transporters (e.g., P-gp, BCRP). | 1. Use in vitro Caco-2 cell permeability assays to determine if this compound is a substrate for efflux transporters. 2. Explore formulations that can inhibit or bypass these transporters, such as certain lipid-based systems. |
Data Presentation
The following tables present hypothetical pharmacokinetic data for "this compound" in rats, demonstrating the potential improvement in bioavailability when switching from a simple suspension to a supersaturable self-nanoemulsifying drug delivery system (su-SNEDDS) formulation. This data is representative of what might be observed in a preclinical study.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Drug Suspension | 150 ± 35 | 4.0 ± 1.0 | 980 ± 210 | 100 |
| su-SNEDDS | 780 ± 150 | 1.5 ± 0.5 | 4500 ± 850 | 459 |
Data are presented as mean ± standard deviation.
Table 2: Summary of Bioavailability Enhancement
| Parameter | Fold Increase (su-SNEDDS vs. Suspension) |
| Cmax | 5.2 |
| AUC (0-24h) | 4.6 |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound Formulations in Mice
1. Objective: To determine and compare the pharmacokinetic profiles of this compound administered orally as a drug suspension versus a novel formulation (e.g., su-SNEDDS) in male C57BL/6 mice.
2. Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose in water)
-
Components for su-SNEDDS formulation (e.g., oil, surfactant, co-surfactant)
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
Oral gavage needles (20-gauge, 1.5 inch)
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Analytical standards and reagents for LC-MS/MS analysis
3. Animal Handling and Dosing:
-
Acclimatize mice for at least 3 days before the experiment.
-
Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide mice into two groups (n=3-5 per time point per group): Group 1 (Drug Suspension) and Group 2 (su-SNEDDS Formulation).
-
Prepare the dosing formulations at a concentration to achieve a final dose of 10 mg/kg in a dosing volume of 10 mL/kg.
-
Administer the respective formulation to each mouse via oral gavage.
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via retro-orbital sinus or tail vein at the following time points post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Immediately transfer blood samples into pre-chilled microcentrifuge tubes containing anticoagulant.
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
5. Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Prepare a standard curve using known concentrations of this compound in blank mouse plasma.
6. Data Analysis:
-
Calculate the mean plasma concentrations at each time point for each formulation group.
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, and AUC (Area Under the Curve).
-
Calculate the relative bioavailability of the su-SNEDDS formulation compared to the drug suspension.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Experimental Workflow
Technical Support Center: Controlling for Off-Target Kinase Activity of ITK Inhibitor 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target kinase activity of ITK Inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule designed to selectively inhibit Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK plays a crucial role in T-cell receptor (TCR) signaling, making it a key target for modulating T-cell mediated immune responses.[1][2][3]
Q2: Why is it important to control for off-target kinase activity?
While this compound is designed to be selective for ITK, like most kinase inhibitors, it may bind to and inhibit other kinases, especially those with similar ATP-binding pockets. These "off-target" effects can lead to unintended biological consequences, misinterpretation of experimental results, and potential toxicity.[4][5][6][7][8] Therefore, it is critical to identify and control for these off-target activities to ensure that the observed phenotype is a direct result of ITK inhibition.
Q3: What are the known or potential off-targets of ITK inhibitors?
Q4: How can I determine the selectivity profile of this compound in my experimental system?
The most comprehensive method is to perform a kinome-wide selectivity profiling screen. This involves testing the inhibitor against a large panel of recombinant kinases (often over 400) to determine its inhibitory activity at various concentrations. Several commercial services offer such profiling, often referred to as "kinome scanning".[15][16]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | The observed phenotype may be due to inhibition of an off-target kinase. | 1. Perform a kinase selectivity profile: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated ITK inhibitor: If a similar phenotype is observed with a different chemical scaffold, it is more likely to be an on-target effect. 3. Rescue experiment: In a cell line, express a mutated, inhibitor-resistant form of ITK. If the phenotype is reversed, it confirms the effect is ITK-dependent.[11] |
| Observed effect does not correlate with ITK inhibition in the cell-based assay. | 1. The inhibitor may have poor cell permeability. 2. The inhibitor is being actively transported out of the cell. 3. The intracellular ATP concentration is high, leading to competition. | 1. Confirm target engagement in cells: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the inhibitor is binding to ITK within the cell. 2. Titrate the inhibitor concentration: Determine the optimal concentration range for your specific cell type and experimental conditions. 3. Measure downstream signaling: Use Western blotting to check the phosphorylation status of known downstream targets of ITK (e.g., PLCγ1) to confirm pathway inhibition.[11][17][18][19] |
| Discrepancy between biochemical IC50 and cellular EC50 values. | This is a common occurrence and can be due to factors mentioned above (cell permeability, efflux pumps, ATP competition). | This does not necessarily invalidate your results. It is crucial to demonstrate target engagement and downstream pathway modulation in your cellular system. Use the cellular EC50 for designing in-cell and in-vivo experiments. |
| Toxicity or cell death observed at effective concentrations. | This could be due to inhibition of an essential off-target kinase. | 1. Consult the kinome scan data: Identify any inhibited kinases that are known to be critical for cell survival. 2. Lower the inhibitor concentration: Use the lowest effective concentration to minimize off-target effects. 3. Compare with other ITK inhibitors: Test if other, more selective ITK inhibitors show similar toxicity. |
Quantitative Data: Kinase Inhibition Profile
Since a comprehensive public kinome scan for "this compound" is not available, the following table presents data for closely related and well-characterized ITK inhibitors to provide an illustrative example of expected selectivity.
Table 1: Illustrative IC50 Values of Select ITK Inhibitors against Various Kinases
| Kinase | This compound (compound 27) IC50 (nM) | PRN694 IC50 (nM) | BMS-509744 IC50 (nM) | Ibrutinib IC50 (nM) |
| ITK | 5.6 [8] | 0.3 [13] | 19 [20][21][22] | 10.7 |
| BTK | 25[8] | 1.3[13] | >1000 | 0.5 |
| RLK (TXK) | Not Available | 1.3 [13] | >1000 | 48 |
| TEC | Not Available | 4.6 | >1000 | 2.1 |
| EGFR | Not Available | >1000 | >1000 | 9.5 |
| LCK | Not Available | 130 | 53 | >1000 |
| CSK | Not Available | Not Available | Not Available | 21 |
Note: Data for ibrutinib is provided to illustrate the potential for off-target effects within the broader class of Tec family kinase inhibitors. Lower IC50 values indicate higher potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for determining the IC50 value of this compound against a panel of kinases.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
96-well plates
-
Phosphocellulose or filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor to each well. Include a "no inhibitor" control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[23]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose or filter paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Western Blot for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of a downstream target of ITK, such as PLCγ1, in a cellular context.[11][17][18][19][24]
Materials:
-
T-cell line (e.g., Jurkat)
-
This compound
-
TCR-stimulating agent (e.g., anti-CD3/anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-PLCγ1, anti-total-PLCγ1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[24]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-PLCγ1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total PLCγ1 and a loading control (e.g., GAPDH) to ensure equal protein loading.[17]
-
Quantify the band intensities to determine the effect of the inhibitor on PLCγ1 phosphorylation.
Visualizations
ITK Signaling Pathway
References
- 1. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
- 2. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ajmc.com [ajmc.com]
- 11. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 14. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 15. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. immune-system-research.com [immune-system-research.com]
- 23. In vitro protein kinase assay [bio-protocol.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating ITK Inhibitor 5 Activity: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for validating the function of Interleukin-2-inducible T-cell kinase (ITK) in cellular signaling: the use of a specific small molecule inhibitor, ITK inhibitor 5, and the application of small interfering RNA (siRNA) for gene knockdown. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate technique for their specific research needs and in accurately interpreting their results.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data gathered from various studies to compare the efficacy of this compound and siRNA-mediated knockdown of ITK. It is important to note that the data presented here are compiled from different studies, and direct head-to-head comparisons in a single experimental setting are limited in the current literature.
| Parameter | This compound | ITK siRNA Knockdown | Reference |
| Target Specificity | IC50: 5.6 nM (ITK), 25 nM (BTK) | High specificity for ITK mRNA | [1][2] |
| ITK Protein Level | No direct effect on protein level | Significant reduction in ITK protein expression | [3] |
| Downstream Signaling | |||
| pPLCγ1 Inhibition | Inhibition of PLCγ1 phosphorylation | Reduction in PLCγ1 phosphorylation | [2][4] |
| IL-2 Secretion | Inhibition of IL-2 secretion | Significant reduction in IL-2 secretion | [1][5] |
| Functional Outcome | |||
| T-Cell Proliferation | Inhibition of T-cell proliferation | Reduction in T-cell proliferation | [1][3] |
| Calcium Flux | Inhibition of calcium mobilization | Attenuation of calcium mobilization | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
siRNA-Mediated Knockdown of ITK in Jurkat Cells
This protocol describes the transient knockdown of ITK in Jurkat T-cells using siRNA.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
ITK-specific siRNA (e.g., Dharmacon SMARTpool or individual validated siRNAs)
-
Control non-targeting siRNA
-
Electroporation buffer
-
Electroporator (e.g., Bio-Rad Gene Pulser)
-
6-well culture plates
Procedure:
-
Culture Jurkat cells to a density of 1 x 10^6 cells/mL.
-
On the day of transfection, centrifuge the required number of cells and resuspend the cell pellet in electroporation buffer at a concentration of 10 x 10^6 cells/mL.
-
Add the ITK-specific siRNA or control siRNA to the cell suspension to a final concentration of 100 nM.
-
Transfer the cell-siRNA mixture to an electroporation cuvette.
-
Electroporate the cells using optimized parameters for Jurkat cells.
-
Immediately after electroporation, transfer the cells to a 6-well plate containing pre-warmed complete RPMI-1640 medium.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validate the knockdown efficiency by Western blot analysis of ITK protein levels.
Treatment of Jurkat Cells with this compound
This protocol outlines the treatment of Jurkat cells with this compound to assess its effect on cellular functions.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well culture plates
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the cells for the desired time period (e.g., 1-24 hours) depending on the assay.
-
Proceed with downstream functional assays such as cell viability, cytokine secretion, or Western blot for signaling pathway analysis.
Western Blot for ITK and Phospho-PLCγ1
This protocol is for the detection of total ITK and phosphorylated PLCγ1 (pPLCγ1) protein levels by Western blot.
Materials:
-
Treated or transfected Jurkat cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ITK, anti-pPLCγ1 (Tyr783), anti-PLCγ1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
IL-2 ELISA
This protocol describes the quantification of IL-2 secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated or transfected cells
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with the provided blocking buffer.
-
Add the cell culture supernatants and the IL-2 standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples based on the standard curve.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: ITK Signaling Pathway and Intervention Points.
Caption: Experimental Workflow for Validation.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ITK Inhibitors: Compound 5 vs. BMS-509744
In the landscape of T-cell targeted therapies, inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK) have emerged as promising candidates for the treatment of inflammatory diseases and T-cell malignancies. This guide provides a detailed, data-driven comparison of two notable ITK inhibitors: ITK inhibitor 5 and BMS-509744, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
The following tables summarize the core biochemical and cellular activities of this compound and BMS-509744, offering a clear comparison of their potency and selectivity.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | BMS-509744 |
| ITK IC50 (Enzymatic) | 5.6 nM[1][2] | 19 nM[3][4][][6][7][8] |
| BTK IC50 (Enzymatic) | 25 nM[1][2] | 4.1 µM[9] |
| Cellular IC50 (IL-2 Secretion) | Data not available | 72 - 390 nM (cell type dependent)[9] |
| Cellular IC50 (Ca2+ Mobilization) | Data not available | 52 nM (in Jurkat T-cells)[9] |
| Cellular IC50 (T-cell Proliferation) | Data not available | 430 nM (primary human T-cells)[9] |
Table 2: Kinase Selectivity Profile of BMS-509744
| Kinase | IC50 | Fold Selectivity vs. ITK |
| ITK | 19 nM | 1 |
| Fyn | 1.1 µM | >57 |
| IR (Insulin Receptor) | 1.1 µM | >57 |
| Lck | 2.4 µM | >126 |
| Btk | 4.1 µM | >215 |
| Other Tec Family Kinases | - | >200[4][6][7][10] |
| Broad Panel of Other Kinases | - | >30-55[4][][6][7][10] |
A broad kinase selectivity profile for this compound is not publicly available.
Mechanism of Action
Both this compound and BMS-509744 target the ATP-binding site of ITK. BMS-509744 is confirmed to be an ATP-competitive inhibitor.[3][][7] This mode of action prevents the phosphorylation of ITK's downstream substrates, thereby blocking the T-cell receptor (TCR) signaling cascade. This compound is described as a covalent inhibitor.[1]
In Vitro and In Vivo Efficacy
BMS-509744 has demonstrated a broad range of activities both in cell-based assays and in animal models. In vitro, it effectively reduces TCR-induced functions such as the phosphorylation of phospholipase C gamma 1 (PLCγ1), calcium mobilization, IL-2 secretion, and T-cell proliferation.[3][][6][7][8][9] In vivo, BMS-509744 has shown significant efficacy in a mouse model of ovalbumin-induced allergy/asthma, where it diminishes lung inflammation.[3][4][6][8] It also suppresses the production of IL-2 in mice following the administration of an anti-T-cell receptor antibody.[3][6][8] Furthermore, topical application of BMS-509744 has been shown to ameliorate imiquimod-induced psoriasis-like skin inflammation in mice.[1]
This compound , being a more recently described compound, has less publicly available in vivo data. Its potent enzymatic inhibition of ITK suggests it would have significant effects on T-cell function, but further in vivo studies are needed to fully characterize its efficacy profile.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of these inhibitors, the following diagrams, generated using Graphviz, depict the ITK signaling pathway and a general experimental workflow for evaluating ITK inhibitors.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.
Caption: General experimental workflow for the evaluation of ITK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these inhibitors.
Biochemical ITK Kinase Assay (General)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the ITK enzyme.
-
Procedure: Recombinant ITK enzyme is incubated with a specific substrate (e.g., a peptide or protein substrate) and ATP in a suitable buffer. The inhibitor is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity (33P-ATP), fluorescence, or luminescence. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular IL-2 Secretion Assay (for BMS-509744)
-
Objective: To measure the effect of the inhibitor on T-cell activation by quantifying IL-2 secretion.
-
Cell Lines: Jurkat T-cells, EL4 T-cells, murine splenocytes, or human peripheral blood mononuclear cells (PBMCs).
-
Procedure: Cells are pre-incubated with varying concentrations of the inhibitor before being stimulated with an anti-CD3 antibody to activate the TCR pathway. After a 24-hour incubation, the cell supernatant is collected. The concentration of secreted IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 is determined from the dose-response curve.
In Vivo Ovalbumin (OVA)-Induced Allergy/Asthma Model (for BMS-509744)
-
Objective: To evaluate the in vivo efficacy of the inhibitor in a model of allergic airway inflammation.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA on multiple consecutive days to induce an allergic inflammatory response in the lungs.
-
Treatment: The inhibitor (BMS-509744) or vehicle is administered to the mice, typically via subcutaneous injection, prior to the OVA challenges.
-
Analysis: After the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze the infiltration of inflammatory cells, particularly eosinophils. Lungs may also be harvested for histological analysis and cytokine measurements.
-
Conclusion
Both this compound and BMS-509744 are potent inhibitors of ITK. BMS-509744 is a well-characterized compound with demonstrated in vitro and in vivo efficacy and a favorable selectivity profile. It serves as a valuable tool compound for studying the role of ITK in various biological processes and as a benchmark for the development of new ITK inhibitors.
This compound displays superior enzymatic potency against ITK compared to BMS-509744. However, a comprehensive public dataset on its cellular activity, broader kinase selectivity, and in vivo efficacy is needed to fully assess its therapeutic potential in comparison to more established inhibitors like BMS-509744. The covalent mechanism of this compound may offer advantages in terms of duration of action but also requires careful evaluation for potential off-target reactivity.
For researchers in the field, the choice between these inhibitors will depend on the specific experimental needs. BMS-509744 offers a solid foundation of data for in vitro and in vivo studies, while this compound presents an opportunity to investigate a more potent, covalent inhibitor, albeit with a more limited public dataset at present.
References
- 1. Topical Application of BMS-509744, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 6. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 7. BMS-509744 as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 8. biospace.com [biospace.com]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. immune-system-research.com [immune-system-research.com]
A Comparative Analysis of Selective ITK Inhibitors Versus Ibrutinib in T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors against the multi-kinase inhibitor ibrutinib in the context of T-cell lymphoma. This analysis is based on experimental data from in vitro studies on T-cell lymphoma cell lines, offering insights into their mechanisms of action and potential therapeutic applications.
Introduction to ITK and Ibrutinib in T-Cell Lymphoma
Interleukin-2 Inducible T-cell Kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell development, activation, and differentiation.[1] In several subtypes of T-cell lymphoma, particularly those derived from follicular helper T-cells (Tfh), ITK is highly expressed and its signaling pathway is often constitutively active, contributing to malignant cell proliferation and survival.[1][2] This makes ITK an attractive therapeutic target.
Ibrutinib, an established first-in-class Bruton's tyrosine kinase (BTK) inhibitor primarily used in B-cell malignancies, also exhibits inhibitory activity against ITK.[3] However, its efficacy in T-cell lymphoma has been limited in clinical trials.[3][4] This has spurred the development of more selective ITK inhibitors with the aim of improving therapeutic outcomes and reducing off-target effects. This guide will focus on a comparative analysis of a selective ITK inhibitor, here designated as "ITK Inhibitor 5" (a representative selective inhibitor based on published data for compounds like ONO-7790500 and BMS-509744), and ibrutinib.
Comparative Efficacy in T-Cell Lymphoma Cell Lines
The following tables summarize the quantitative data from preclinical studies, comparing the effects of a representative selective ITK inhibitor and ibrutinib on T-cell lymphoma cell lines.
Table 1: Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| This compound (e.g., ONO-7790500) | ITK | <4 | Highly selective for ITK.[2] |
| Ibrutinib | ITK | 2.2 | Also inhibits BTK and other kinases.[2] |
Table 2: Effects on Cell Viability and Apoptosis in Jurkat Cells (T-ALL)
| Inhibitor (Concentration) | % Apoptosis (Annexin V Assay) | Observations |
| This compound (e.g., ONO-7790500) | Modest increase alone. | Synergistic effect with doxorubicin.[1] |
| Ibrutinib | Modest increase alone. | Synergistic effect with doxorubicin.[1] |
Note: Data is generalized from findings where specific ITK inhibitors showed modest effects on apoptosis when used as single agents.
Table 3: Inhibition of T-Cell Receptor (TCR) Signaling
| Inhibitor | Effect on Phospho-PLCγ1 | Effect on Phospho-AKT | Effect on Phospho-MEK1/2 |
| This compound (e.g., ONO-7790500, BMS-509744) | Inhibition | No Inhibition | No Inhibition |
| Ibrutinib | Inhibition | Inhibition | Inhibition |
This data is based on a comparative study of four ITK inhibitors, including ibrutinib, ONO-7790500, and BMS-509744, in Jurkat cells.[1]
Signaling Pathways and Points of Inhibition
The diagrams below, generated using the DOT language, illustrate the T-cell receptor signaling pathway and the distinct points of inhibition for a selective ITK inhibitor versus the broader-acting ibrutinib.
References
- 1. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-2–inducible T-cell kinase inhibitors modify functional polarization of human peripheral T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of ITK Inhibitor 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ITK Inhibitor 5 (also known as compound 27), a potent modulator of Interleukin-2 inducible T-cell kinase (ITK). Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document summarizes the available quantitative data, presents a detailed experimental protocol for assessing kinase inhibition, and visualizes the relevant signaling pathway.
Performance Comparison: this compound vs. Other Kinases
This compound demonstrates high potency against its primary target, ITK, a key kinase in T-cell signaling. However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases, particularly those within the same family. The following table summarizes the inhibitory activity of this compound against ITK and Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.
| Kinase Target | IC50 (nM) | Reference |
| ITK | 5.6 | [1][2] |
| BTK | 25 | [1][2] |
Note: A comprehensive kinome-wide selectivity profile for this compound (compound 27) is not publicly available in the searched literature. The data presented here is based on the available information. Further studies would be required to fully elucidate the off-target profile of this inhibitor.
Experimental Protocols
To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, a variety of biochemical assays can be employed. Below is a representative protocol for an in vitro kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay, which are commonly used in drug discovery.
In Vitro Kinase Inhibition Assay (Example Protocol)
Objective: To determine the IC50 value of this compound for ITK and other kinases.
Materials:
-
Recombinant human ITK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is a known substrate for the kinase)
-
This compound (compound 27)
-
Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen™ Eu-anti-tag antibody and tracer)
-
384-well assay plates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant kinase enzyme and the appropriate substrate in the kinase buffer. The concentration of the kinase should be optimized beforehand to ensure a linear reaction rate.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate.
-
ATP Addition: To start the kinase reaction, add ATP to all wells. The final concentration of ATP should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection:
-
For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
For LanthaScreen™ Assay: Add the TR-FRET detection solution containing the europium-labeled antibody and the fluorescently labeled tracer.
-
-
Data Acquisition: Read the plate on a plate reader to measure either luminescence or the TR-FRET signal.
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the negative control (DMSO) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the ITK Signaling Pathway and Inhibition
The following diagrams, generated using the DOT language, illustrate the signaling pathway of ITK in T-cells and the mechanism of action of this compound.
References
Confirming ITK Inhibitor Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the activation and differentiation of T-cells has made it a significant therapeutic target for a range of autoimmune diseases and T-cell malignancies. The development of potent and selective ITK inhibitors is a key focus in drug discovery. A critical step in the preclinical and clinical development of these inhibitors is the confirmation of target engagement in a cellular context. This guide provides a comparative overview of methodologies to assess the engagement of ITK inhibitors with their target in cells, using publicly available data for known inhibitors as illustrative examples.
Introduction to ITK and its Signaling Pathway
ITK is a member of the Tec family of kinases and is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon TCR stimulation, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which ultimately results in the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This signaling pathway is essential for T-cell proliferation, differentiation, and cytokine production. Dysregulation of ITK signaling is implicated in various inflammatory and autoimmune disorders, as well as T-cell lymphomas.
Figure 1: Simplified ITK Signaling Pathway.
Comparison of ITK Inhibitors
To illustrate the application of target engagement assays, this guide compares three known ITK inhibitors: CPI-818, Ibrutinib, and PRN694. While "ITK inhibitor 5" is a placeholder, the data presented for these compounds provide a framework for evaluating any novel ITK inhibitor.
| Inhibitor | Type | Target Engagement Data | Selectivity |
| CPI-818 | Covalent, Irreversible | IC50 (nM): ITK = 2.3, RLK = 260.[2] | Highly selective for ITK over RLK.[2] |
| Ibrutinib | Covalent, Irreversible | ITK Target Occupancy: 40-80% in CLL patients.[3][4] IC50 (nM): ITK = 2.2.[4] | Dual inhibitor of BTK and ITK.[1] |
| PRN694 | Covalent, Irreversible | IC50 (nM): ITK = 0.3, RLK = 1.3.[5] | Dual inhibitor of ITK and RLK.[1][5][6] |
Key Methodologies for Confirming ITK Target Engagement
Several robust methods can be employed to confirm and quantify the engagement of an inhibitor with ITK in a cellular environment. The choice of assay depends on the specific research question, the properties of the inhibitor, and available resources.
In-Cell Western (ICW) Assay for Phospho-ITK
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format. It allows for the direct measurement of protein phosphorylation in response to inhibitor treatment, providing a functional readout of target engagement.
Figure 2: In-Cell Western Workflow.
Experimental Protocol:
-
Cell Culture and Treatment: Seed T-cells (e.g., Jurkat) in a 96-well plate and allow them to adhere. Treat cells with varying concentrations of the ITK inhibitor or vehicle control for a specified time. Stimulate the cells with anti-CD3/CD28 antibodies to induce TCR signaling and ITK phosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting phosphorylated ITK (p-ITK) and total ITK.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., DyLight 680 and DyLight 800).
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both p-ITK and total ITK. Normalize the p-ITK signal to the total ITK signal to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of an inhibitor to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Figure 3: CETSA Workflow.
Experimental Protocol:
-
Cell Treatment: Treat intact T-cells with the ITK inhibitor or vehicle control.
-
Heat Treatment: Aliquot the cell suspension and heat at a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble ITK in each sample by Western blotting using an ITK-specific antibody.
-
Data Analysis: Plot the amount of soluble ITK as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Proximity-Based Assays: BRET and FRET
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions and can be adapted to measure target engagement. In a common format, a fluorescently labeled tracer compound that binds to the kinase of interest is displaced by the inhibitor, leading to a change in the BRET or FRET signal.
Figure 4: Principle of BRET/FRET Target Engagement Assay.
Experimental Protocol:
-
Cell Line Generation: Engineer a cell line to express ITK fused to a donor molecule (e.g., NanoLuc® luciferase for BRET).
-
Cell Treatment: Treat the cells with a cell-permeable fluorescent tracer that binds to ITK, followed by the addition of the ITK inhibitor at various concentrations.
-
Signal Detection: Measure the BRET or FRET signal using a plate reader. The displacement of the tracer by the inhibitor will result in a decrease in the signal.
-
Data Analysis: Plot the BRET or FRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.
Conclusion
Confirming target engagement in a cellular context is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust toolkit for researchers developing novel ITK inhibitors. By employing a combination of these assays, from functional readouts like phospho-ITK levels to direct binding confirmation with CETSA or BRET/FRET, researchers can gain a comprehensive understanding of their compound's interaction with ITK in a physiologically relevant environment. The comparative data on known ITK inhibitors serves as a valuable benchmark for the evaluation of new chemical entities, ultimately facilitating the development of more effective and selective therapies for T-cell mediated diseases.
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corvuspharma.com [corvuspharma.com]
- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
A Comparative Analysis of Covalent and Non-Covalent ITK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the differentiation and activation of T-helper cells, particularly Th2 and Th17 lineages, makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. The development of small molecule inhibitors targeting ITK has led to two primary strategies: covalent and non-covalent inhibition. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in the selection and development of next-generation ITK-targeted therapies.
Mechanism of Action: A Tale of Two Bonds
Covalent inhibitors form a stable, irreversible bond with a specific amino acid residue within the ATP-binding pocket of ITK, typically Cysteine 442 (Cys442). This "warhead" chemistry leads to prolonged target engagement, often outlasting the inhibitor's presence in circulation. The sustained inhibition can offer a durable pharmacodynamic effect from a less frequent dosing regimen.
Non-covalent inhibitors , in contrast, bind to the ATP-binding site through reversible, non-permanent interactions such as hydrogen bonds and van der Waals forces. Their binding is concentration-dependent, and the duration of action is more closely tied to the inhibitor's pharmacokinetic profile.
Quantitative Performance Comparison
The following table summarizes the biochemical potency and selectivity of representative covalent and non-covalent ITK inhibitors.
| Inhibitor Class | Inhibitor Name | Target(s) | IC₅₀ (nM) vs. ITK | IC₅₀ (nM) vs. Other Kinases | Reference |
| Covalent | CPI-818 (Soquelitinib) | ITK | 2.3 | RLK: 430, BTK: 850 | [1][2] |
| PRN694 | ITK/RLK | 0.3 | RLK: 1.4, TEC: 3.3, BTK: 17, JAK3: 30, BLK: 125 | [3][4] | |
| Ibrutinib | BTK/ITK | 2.2 | BTK: 0.5 | [5] | |
| Non-Covalent | BMS-509744 | ITK | 19 | Fyn: >1100, Lck: >2400, Btk: >4100 | [6][7][8] |
| Vecabrutinib (SNS-062) | BTK/ITK | 24 | BTK (Kᵢ): 0.3 | [9] |
Key Observations:
-
Potency: Covalent inhibitors like PRN694 and CPI-818 generally exhibit higher biochemical potency (lower IC₅₀ values) against ITK compared to the non-covalent inhibitor BMS-509744.[1][2][3][4][6][7][8]
-
Selectivity: Selectivity profiles vary among inhibitors. CPI-818 demonstrates high selectivity for ITK over other Tec kinases like RLK and BTK.[1][2] PRN694 is a potent dual inhibitor of ITK and RLK.[3][4] Ibrutinib, primarily a BTK inhibitor, also potently inhibits ITK.[5] BMS-509744 shows good selectivity for ITK over some other kinases.[6][7]
-
Dual Inhibition: Some covalent inhibitors, like PRN694, are designed as dual ITK/RLK inhibitors, which may offer broader modulation of T-cell responses.[3][4]
Head-to-Head Cellular Activity: PRN694 vs. BMS-509744
A direct comparison in Jurkat T-cells, a human T-cell leukemia line, revealed that the covalent inhibitor PRN694 was more effective at blocking TCR-induced signaling pathways, including the phosphorylation of PLCγ1 and the nuclear translocation of NFAT1, compared to the non-covalent inhibitor BMS-509744, which showed weaker activity.[10] Furthermore, in T-cell proliferation assays, PRN694 significantly inhibited the proliferation of both CD4+ and CD8+ T-cells, an effect not achieved by BMS-509744.[10]
In Vivo Efficacy in a Murine Asthma Model
Both covalent and non-covalent ITK inhibitors have demonstrated efficacy in preclinical models of allergic asthma, a disease where Th2 cells play a significant role.
-
Soquelitinib (CPI-818) , a covalent inhibitor, has been shown to be effective in an ovalbumin (OVA)-induced mouse model of acute asthma.[3]
-
BMS-509744 , a non-covalent inhibitor, also demonstrated efficacy in a murine model of allergic asthma by suppressing lung inflammation and infiltration of eosinophils.[9]
While direct head-to-head in vivo comparative studies are limited, these findings suggest that both covalent and non-covalent inhibition of ITK can effectively modulate Th2-driven inflammatory responses. However, some studies have reported paradoxical effects with ITK inhibitors in asthma models, suggesting that the timing and context of ITK inhibition are crucial.[4][11]
Pharmacodynamics and Target Engagement
A key differentiator between covalent and non-covalent inhibitors is their pharmacodynamic profile.
-
Covalent inhibitors exhibit prolonged target occupancy. For instance, in vivo studies with ibrutinib showed that between 40% and 80% of ITK was covalently bound in patients after 8 days of oral administration.[5] Similarly, the covalent inhibitor PRN694 demonstrated durable pharmacodynamic effects on ITK in vivo.[12] This extended target residence time can lead to sustained biological effects even after the drug has been cleared from systemic circulation.[10]
-
Non-covalent inhibitors have a duration of action that is more dependent on their pharmacokinetic properties. Their reversible binding means that as the drug concentration decreases, the inhibitor dissociates from the target, and kinase activity can be restored.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
LanthaScreen™ Eu Kinase Binding Assay
This assay is used to determine the biochemical potency (IC₅₀) of inhibitors against purified ITK.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled kinase tracer binds to the ATP pocket. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal.[13][14]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from a 5X stock.
-
Prepare serial dilutions of the test compound in 100% DMSO. From this, create 3X intermediate dilutions in Kinase Buffer A.
-
Prepare a 3X solution of the ITK enzyme and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound or DMSO control to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
IP-One HTRF Assay
This cellular assay measures the accumulation of inositol monophosphate (IP1), a downstream product of ITK signaling, to assess the functional inhibition of the TCR pathway.
Principle: This is a competitive immunoassay based on HTRF. IP1 produced by cells competes with an IP1 analog coupled to a d2 fluorophore for binding to an anti-IP1 monoclonal antibody labeled with Europium cryptate. An increase in cellular IP1 leads to a decrease in the HTRF signal.[15]
Protocol: [15]
-
Cell Culture and Stimulation:
-
Plate cells (e.g., Jurkat) in a 96-well or 384-well white plate.
-
Pre-treat cells with various concentrations of the ITK inhibitor or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the cells with an appropriate agonist (e.g., anti-CD3/anti-CD28 antibodies) in a stimulation buffer containing LiCl (to prevent IP1 degradation) for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 Eu Cryptate antibody to the wells.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the ratio of the signals (665 nm / 620 nm).
-
Use an IP1 standard curve to convert the signal ratios to IP1 concentrations.
-
Plot the IP1 concentration against the inhibitor concentration to determine the IC₅₀ value.
-
Whole Blood Intracellular Cytokine Staining Assay
This assay assesses the effect of ITK inhibitors on cytokine production by T-cells in a more physiologically relevant whole blood matrix.
Principle: Whole blood is stimulated in the presence of a protein transport inhibitor to allow cytokines to accumulate intracellularly. The red blood cells are then lysed, and the remaining white blood cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IL-4, IFN-γ) and cell surface markers (e.g., CD4, CD8). The percentage of cytokine-producing cells is then quantified by flow cytometry.[1][6][7][9]
-
Blood Collection and Stimulation:
-
Collect whole blood into heparinized tubes.
-
Aliquot 500 µL of blood into flow cytometry tubes.
-
Add the ITK inhibitor at various concentrations.
-
Add a cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Staining:
-
(Optional) Stain for cell surface markers with fluorescently labeled antibodies.
-
Lyse red blood cells using a lysis buffer.
-
Fix and permeabilize the cells using appropriate reagents.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in a suitable buffer.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population and then on specific T-cell subsets (e.g., CD4+).
-
Determine the percentage of cells positive for the cytokine of interest.
-
Visualizing ITK Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway and a typical experimental workflow for evaluating ITK inhibitors.
ITK Signaling Pathway
Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.
Experimental Workflow for ITK Inhibitor Evaluation
Caption: A streamlined workflow for the preclinical evaluation of ITK inhibitors.
Conclusion
Both covalent and non-covalent inhibitors of ITK have demonstrated therapeutic potential in preclinical models. Covalent inhibitors generally offer higher potency and prolonged target engagement, which may translate to a more durable clinical response. However, this irreversibility can also raise concerns about off-target effects and the potential for immune-related adverse events. Non-covalent inhibitors, while typically less potent and with a shorter duration of action tied to their pharmacokinetics, may offer a more tunable and potentially safer profile.
The choice between a covalent and non-covalent approach will depend on the specific therapeutic indication, the desired pharmacodynamic profile, and the selectivity of the inhibitor. For chronic inflammatory diseases, a long-acting covalent inhibitor might be advantageous, while for acute conditions or indications where on-target toxicity is a concern, a reversible non-covalent inhibitor might be preferred. Ultimately, further head-to-head clinical studies are needed to fully elucidate the comparative efficacy and safety of these two promising classes of ITK inhibitors.
References
- 1. iti.stanford.edu [iti.stanford.edu]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. Intracellular Cytokine Staining Protocol [anilocus.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of ITK Inhibitors in Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of selected Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors in primary human T-cells. The information presented is intended to assist researchers in evaluating and selecting the most appropriate compound for their specific experimental needs. We will focus on a selective ITK inhibitor, Soquelitinib (CPI-818), and compare its performance against the dual BTK/ITK inhibitor Ibrutinib and the dual ITK/RLK inhibitor PRN694.
Introduction to ITK Inhibition
Interleukin-2 inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1] Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). This activation leads to a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[1] Dysregulation of ITK signaling is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.[1]
ITK inhibitors are small molecules designed to block the kinase activity of ITK, thereby modulating T-cell responses.[2] By inhibiting ITK, these compounds can suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines. The selectivity of these inhibitors for ITK over other related kinases, such as Bruton's tyrosine kinase (BTK) and Resting Lymphocyte Kinase (RLK), is a key determinant of their biological effects and potential therapeutic applications.
Comparative Analysis of ITK Inhibitors
This guide compares three key ITK inhibitors with distinct selectivity profiles:
-
Soquelitinib (CPI-818): A highly selective, irreversible covalent inhibitor of ITK.[3]
-
Ibrutinib: An irreversible covalent inhibitor of both BTK and ITK.[4]
-
PRN694: A dual irreversible covalent inhibitor of ITK and RLK.[2][5]
Kinase Selectivity and Potency
The selectivity of an inhibitor is critical for minimizing off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared inhibitors against their primary targets and other related kinases.
| Inhibitor | ITK IC50 (nM) | RLK IC50 (nM) | BTK IC50 (nM) | Selectivity (RLK/ITK) | Selectivity (BTK/ITK) |
| Soquelitinib (CPI-818) | 2.3 | 430 | 850 | ~187-fold | ~370-fold |
| Ibrutinib | ~4.9 | >1000 | 1.5 | >204-fold | ~0.3-fold |
| PRN694 | 0.3 | 1.3 | 17 | ~4.3-fold | ~57-fold |
Data compiled from multiple sources.[2][3][5][6]
Efficacy in Primary Human T-Cells
The efficacy of these inhibitors is assessed by their ability to modulate key T-cell functions, including proliferation and cytokine production.
ITK inhibitors are expected to suppress T-cell proliferation following TCR stimulation.
| Inhibitor | Effect on T-Cell Proliferation | Notes |
| Soquelitinib (CPI-818) | Dose-dependent inhibition of TCR-induced proliferation. | At higher concentrations (e.g., 10µM), a reduction in total cell number is observed, consistent with an anti-proliferative effect.[3] |
| Ibrutinib | Inhibition of T-cell proliferation. | The effect can be influenced by the strength of the co-stimulatory signal.[7] |
| PRN694 | Significant inhibition of anti-CD3/CD28-induced proliferation of both CD4+ and CD8+ T-cells.[5] | Shown to be more potent in inhibiting proliferation compared to ibrutinib in a head-to-head in vitro assay.[5] |
A key function of ITK inhibitors is to modulate the production of cytokines, thereby influencing T-cell differentiation and effector functions.
| Inhibitor | Effect on Th1 Cytokines (e.g., IFN-γ) | Effect on Th2 Cytokines (e.g., IL-4, IL-5, IL-13) | Effect on Th17 Cytokines (e.g., IL-17) | Effect on IL-2 |
| Soquelitinib (CPI-818) | Minimally affected at lower concentrations; reduced at higher concentrations.[8] | Dose-dependent reduction of IL-4, IL-5, and IL-13.[8][9] | Blocks the development of Th17 cells.[6][10] | Suppressed IL-2 secretion in Jurkat cells with an IC50 of 136 nM.[3] |
| Ibrutinib | Largely unaffected or a slight increase observed in some studies.[4] | Significant decrease in IL-4, IL-10, and IL-13.[4] | A moderate increase in the frequency of IL-17 producing T-cells has been reported.[11] | Improved production in exhausted T-cells.[7] |
| PRN694 | Significantly lower levels of IFN-γ.[5] | Not explicitly detailed in the provided search results. | Significantly inhibited TCR-induced Th17 cell activation.[5] | Significantly lower levels of IL-2, with a reported IC50 of 8.7 ± 2.1 nM for inhibition of IL-2 production in PBMCs.[12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the ITK signaling pathway, a typical experimental workflow for evaluating inhibitor efficacy, and the logical relationship of the comparative analysis.
Caption: ITK Signaling Pathway in T-Cells.
Caption: Workflow for Assessing ITK Inhibitor Efficacy.
Caption: Comparative Analysis Logic.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Proliferation Assay (CFSE Dilution)
This protocol measures T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
CFSE Staining: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% FBS) and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with culture medium to remove excess CFSE.
-
Treatment and Stimulation: Resuspend the CFSE-labeled T-cells in complete culture medium and plate in a 96-well plate. Pre-treat the cells with various concentrations of the ITK inhibitor or vehicle control for 1 hour. Stimulate the T-cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Culture: Incubate the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. The progressive halving of CFSE fluorescence intensity in proliferating cells allows for the identification of distinct cell divisions.
Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the measurement of cytokine production at the single-cell level.
-
Cell Culture and Stimulation: Culture purified primary human T-cells with the ITK inhibitor or vehicle control and stimulate with anti-CD3/anti-CD28 antibodies for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Add fluorescently conjugated antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-4, IL-17) to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire them on a flow cytometer. Analyze the data to determine the percentage of T-cells producing specific cytokines.
Western Blot for Phosphorylation of PLCγ1
This protocol is used to assess the inhibition of ITK's downstream signaling by measuring the phosphorylation of its direct substrate, PLCγ1.
-
Cell Lysis: After treatment with the ITK inhibitor and TCR stimulation for a short period (e.g., 5-15 minutes), lyse the T-cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (e.g., anti-pPLCγ1 Tyr783) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PLCγ1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
The choice of an ITK inhibitor for research purposes will depend on the specific experimental goals.
-
Soquelitinib (CPI-818) , with its high selectivity for ITK, is an excellent tool for dissecting the specific roles of ITK in T-cell biology without the confounding effects of inhibiting other kinases like BTK or RLK. Its preferential inhibition of Th2 and Th17 responses makes it a valuable compound for studying diseases driven by these T-cell subsets.[3][6][10]
-
Ibrutinib , as a dual BTK/ITK inhibitor, offers the opportunity to study the combined effects of targeting both B-cell and T-cell signaling. Its demonstrated clinical activity provides a translational context for in vitro findings.[4] However, its effects on T-cells are not solely due to ITK inhibition.
-
PRN694 , a potent dual ITK/RLK inhibitor, is useful for investigating the redundant and distinct functions of these two Tec family kinases in T-cells. Its strong inhibition of Th1 and Th17 responses highlights the importance of both kinases in these lineages.[2][5][12]
Researchers should carefully consider the selectivity profiles and the specific T-cell functions they wish to modulate when selecting an ITK inhibitor for their studies. The experimental protocols provided in this guide offer a starting point for the robust validation of inhibitor efficacy in primary human T-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 7. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Ibrutinib treatment improves T cell number and function in CLL patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for ITK Inhibitor 5
Researchers and laboratory personnel handling ITK inhibitor 5 must adhere to stringent safety and disposal protocols to ensure personal safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 2404603-41-2), it is imperative to treat the compound as a potentially hazardous substance and follow established guidelines for the disposal of chemical waste.
I. Guiding Principles for Chemical Waste Management
The proper disposal of laboratory waste is a critical aspect of ensuring a safe and compliant research environment. The fundamental principles of chemical waste management involve a hierarchical approach:
-
Pollution Prevention and Source Reduction: The most effective strategy is to minimize the generation of waste in the first place. This can be achieved through careful planning of experiments to use the smallest feasible quantities of the inhibitor.
-
Segregation of Waste: Different types of waste must be kept separate to prevent dangerous reactions and to facilitate proper disposal. Incompatible wastes should never be mixed in the same container.
-
Identification and Labeling: All waste containers must be clearly and accurately labeled with their contents to ensure proper handling and disposal by environmental health and safety (EHS) personnel.
-
Safe Storage: Waste must be stored in a secure and designated area, away from general laboratory traffic and potential ignition sources, while awaiting pickup by a licensed waste disposal service.
-
Professional Disposal: The ultimate disposal of chemical waste should be handled by a certified and licensed waste management provider to ensure compliance with all local, state, and federal regulations.[1]
II. Step-by-Step Disposal Procedures for this compound
The following procedures provide a direct, step-by-step guide for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, contaminated solutions, and any materials that have come into contact with the inhibitor (e.g., pipette tips, gloves, weighing paper).
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., contaminated personal protective equipment (PPE), absorbent materials from spills, and empty vials) in a designated, leak-proof, and clearly labeled solid waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and experimental residues, in a separate, compatible, and shatter-resistant liquid waste container.
-
Do not mix this compound waste with other types of chemical waste unless compatibility has been confirmed. For instance, avoid mixing with strong acids, bases, or oxidizing agents to prevent unforeseen hazardous reactions.
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2404603-41-2"
-
An estimate of the concentration and total quantity of the inhibitor in the container.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the waste (in the absence of specific data, assume "Toxic" and "Environmental Hazard").
-
4. Safe Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
The storage area should be well-ventilated and away from heat sources or direct sunlight.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]
-
Provide the EHS personnel or contractor with all necessary information about the waste as indicated on the label.
-
Never dispose of this compound down the drain or in the regular trash.[2]
III. Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area of the spill and alert your colleagues and the laboratory supervisor.
-
Personal Protective Equipment (PPE): Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For small spills, use an absorbent material such as a chemical spill pillow or absorbent pads to contain and clean up the substance.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Disposal of Cleanup Materials:
-
Collect all contaminated absorbent materials and any broken glassware in a designated hazardous waste container.
-
Label the container appropriately as described in the disposal procedures.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
IV. Experimental Protocols and Data
Currently, there is no publicly available quantitative data regarding the specific degradation pathways, environmental persistence, or ecotoxicity of this compound. As a result, no experimental protocols for its degradation or neutralization can be provided. The disposal procedures outlined above are based on the precautionary principle of treating compounds with unknown hazard profiles with a high degree of care.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
